Aak1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H28N4O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methyl-2-pyridinyl]-2-pyridinyl]carbamate |
InChI |
InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1 |
InChI Key |
HINOQCZIDBNXEI-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Aak1-IN-4: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-Associated Kinase 1 (AAK1) has emerged as a critical regulator of clathrin-mediated endocytosis (CME) and a key player in various signaling pathways, making it a promising therapeutic target for a range of disorders, including neuropathic pain. Aak1-IN-4 is a potent and selective inhibitor of AAK1 that has demonstrated significant efficacy in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction to AAK1
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the intricate process of clathrin-mediated endocytosis, a fundamental mechanism for the internalization of cell surface receptors, transporters, and other macromolecules.[1][2] AAK1 is a member of the Numb-associated kinase (NAK) family and is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3][4] This phosphorylation event is a crucial step in the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1]
The dysregulation of AAK1 activity has been implicated in the pathophysiology of several diseases. Notably, genetic knockout of AAK1 in mice confers resistance to persistent pain, highlighting its potential as a therapeutic target for neuropathic pain. Furthermore, AAK1 is involved in other significant signaling pathways, including WNT and Notch signaling, which are crucial for neuronal development and function. Its role in these pathways underscores its potential as a target for a broader range of neurological and other disorders.
This compound: A Potent and Selective Inhibitor
This compound is a highly selective and orally active small molecule inhibitor of AAK1. It has demonstrated potent inhibition of AAK1 kinase activity in both biochemical and cellular assays, along with favorable pharmacokinetic properties, including CNS penetration.
Quantitative Inhibitory Activity
The following table summarizes the key quantitative data for this compound's inhibitory potency.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.6 nM | - | Biochemical | |
| Filt Ki | 0.9 nM | - | Biochemical | |
| Cell IC50 | 8.6 nM | - | Cellular |
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of AAK1. By blocking the catalytic function of AAK1, this compound prevents the phosphorylation of its key substrate, the μ2 subunit of the AP-2 complex. This disruption of the initial steps of clathrin-mediated endocytosis has cascading effects on multiple downstream signaling pathways.
Disruption of Clathrin-Mediated Endocytosis
The core mechanism of this compound revolves around its ability to halt the AAK1-dependent phosphorylation of the AP2M1 subunit of the AP-2 complex. This phosphorylation is critical for the conformational changes in the AP-2 complex that promote its binding to cargo proteins and the subsequent recruitment of clathrin to form coated pits. By inhibiting this phosphorylation, this compound effectively disrupts the endocytic cycle.
Modulation of WNT Signaling
AAK1 has been identified as a negative regulator of the WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6. By inhibiting AAK1, this compound is expected to decrease the endocytosis of LRP6, thereby leading to an activation of WNT signaling. This is part of a negative feedback loop where WNT signaling can also activate AAK1.
Involvement in Notch Signaling
AAK1 also plays a role in the Notch signaling pathway by mediating the interaction between Notch and Eps15b, which accelerates the pathway. Inhibition of AAK1 could therefore modulate Notch signaling, which is critical for cell fate determination and neuronal function.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize this compound.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of AAK1.
Methodology:
-
Enzyme: Recombinant human AAK1 protein is expressed and purified.
-
Substrate: A synthetic peptide substrate derived from the known AAK1 phosphorylation site on AP2M1 (Thr156) is used.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the peptide substrate by AAK1. This is typically quantified using methods such as radioactive 32P-ATP incorporation or fluorescence-based detection.
-
Procedure:
-
A solution containing AAK1 enzyme, the peptide substrate, and ATP is prepared in a suitable kinase buffer.
-
This compound is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular AAK1 Target Engagement Assay (NanoBRET)
Objective: To measure the binding of this compound to AAK1 within living cells.
Methodology:
-
Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc luciferase-tagged AAK1 and a fluorescent tracer that binds to the AAK1 active site. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that binds to the AAK1 active site will displace the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells are transiently transfected with a vector expressing a NanoLuc-AAK1 fusion protein.
-
The cells are seeded in 384-well plates.
-
Cells are pre-treated with the NanoBRET tracer.
-
This compound is added at various concentrations and incubated for a defined period (e.g., 1 hour).
-
The BRET signal is measured using a plate reader.
-
IC50 values are determined from the dose-response curve.
-
Cellular AP-2 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of the AAK1 substrate, AP-2, in a cellular context.
Methodology:
-
Principle: This assay measures the level of phosphorylated AP-2 in cells treated with this compound.
-
Procedure:
-
HEK293F cells are transiently co-transfected with AAK1 and AP-2 expression vectors.
-
The cells are treated with varying concentrations of this compound.
-
After treatment, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with an antibody specific for phosphorylated AP-2 (pAP-2) and a control antibody for total AP-2.
-
The signal is detected and quantified to determine the extent of inhibition of AP-2 phosphorylation.
-
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Objective: To evaluate the efficacy of this compound in a preclinical model of neuropathic pain.
Methodology:
-
Model: The Chronic Constriction Injury (CCI) model in rats is a widely used model of neuropathic pain.
-
Procedure:
-
Under anesthesia, the sciatic nerve of the rat is exposed, and loose ligatures are placed around it to induce a constriction injury.
-
After a recovery period, the animals develop mechanical allodynia (pain in response to a non-painful stimulus).
-
This compound is administered orally at different doses.
-
Mechanical allodynia is assessed at various time points after drug administration using von Frey filaments.
-
The dose-dependent reduction in pain response is quantified.
-
Conclusion
This compound is a potent and selective inhibitor of AAK1 kinase with a well-defined mechanism of action centered on the disruption of clathrin-mediated endocytosis. Its ability to modulate key signaling pathways, such as WNT and Notch, further highlights its therapeutic potential. The robust preclinical data, including its efficacy in a validated model of neuropathic pain, positions this compound as a promising candidate for further development for the treatment of neuropathic pain and potentially other neurological disorders. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other AAK1 inhibitors.
References
Aak1-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis, a critical cellular process involved in neurotransmission and viral entry. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain and potentially other neurological disorders. This document details the scientific background, discovery, chemical synthesis, and biological evaluation of this compound, presenting key quantitative data in structured tables and outlining experimental protocols. Visual diagrams of the AAK1 signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this novel inhibitor.
Introduction: The Role of AAK1 in Cellular Signaling
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 exerts its function primarily through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1][2] This phosphorylation event enhances the binding of AP2 to cargo proteins, thereby facilitating the assembly of clathrin-coated pits and subsequent vesicle formation.
Given its crucial role in endocytosis, particularly in neuronal cells, AAK1 has been identified as a potential therapeutic target for a variety of diseases. Knockout studies in mice have demonstrated that the absence of AAK1 leads to a significant reduction in persistent pain responses, without affecting acute pain perception.[3] This has spurred the development of small molecule inhibitors of AAK1 as potential analgesics for neuropathic pain.[3][4] Furthermore, AAK1's involvement in viral entry pathways has made it a target of interest for the development of broad-spectrum antiviral agents.
This compound emerged from a drug discovery program aimed at identifying potent, selective, and orally bioavailable AAK1 inhibitors for the treatment of neuropathic pain. Its discovery represents a significant advancement in the development of targeted therapies for this debilitating condition.
The AAK1 Signaling Pathway
The canonical signaling pathway involving AAK1 centers on its regulation of clathrin-mediated endocytosis. The process can be summarized as follows:
-
Initiation : The process begins with the recruitment of the AP2 complex to the plasma membrane.
-
AAK1 Activation : AAK1 is recruited to the site and activated.
-
AP2 Phosphorylation : AAK1 phosphorylates the Threonine 156 residue of the μ2 subunit of the AP2 complex.
-
Cargo Binding : Phosphorylation of AP2μ2 increases its affinity for tyrosine-based sorting signals on transmembrane cargo proteins.
-
Clathrin Recruitment : The AP2 complex, now bound to its cargo, recruits clathrin triskelia to the plasma membrane.
-
Coated Pit Formation : Clathrin polymerizes to form a lattice-like coat, inducing curvature of the membrane and the formation of a clathrin-coated pit.
-
Vesicle Scission : The GTPase dynamin is recruited to the neck of the budding vesicle and mediates its scission from the plasma membrane.
-
Uncoating : The newly formed clathrin-coated vesicle is rapidly uncoated by the ATPase Hsc70 and its cochaperone auxilin, releasing the clathrin and AP2 for further rounds of endocytosis.
The inhibition of AAK1 by this compound disrupts this pathway by preventing the phosphorylation of AP2μ2, thereby impeding the efficient internalization of cargo proteins.
Discovery of this compound
This compound was identified through a focused medicinal chemistry effort to optimize a series of pyrrolo[2,1-f]triazine-based inhibitors of AAK1. The lead compounds were discovered via high-throughput screening, and subsequent structure-activity relationship (SAR) studies led to the design and synthesis of this compound (also referred to as compound 43 in some literature). The optimization process aimed to enhance potency, selectivity, and pharmacokinetic properties, particularly central nervous system (CNS) penetration, to effectively target AAK1 in the context of neuropathic pain.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step sequence starting from commercially available materials. The general synthetic scheme for the pyrrolo[2,1-f]triazine core has been described in the literature. The specific synthesis of this compound is detailed in the supplementary information of the primary discovery publication. The key steps are outlined below.
Please note: The following is a generalized representation of the synthetic workflow. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, refer to the supporting information of the cited primary literature.
Quantitative Biological Data
This compound has been characterized as a highly potent and selective inhibitor of AAK1. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) |
| AAK1 IC50 | 4.6 |
| Filt Ki | 0.9 |
| Cell IC50 | 8.6 |
Table 2: Kinase Selectivity Profile of this compound
Table 3: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
| Dose (mg/kg, p.o.) | Peak Inhibition of Pain Response (%) |
| 3 | > 60 |
| 10 | > 80 |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.
AAK1 Kinase Assay (Biochemical IC50 Determination)
The inhibitory activity of this compound against AAK1 was determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
-
Reagents:
-
Recombinant human AAK1 enzyme
-
Substrate peptide (e.g., KEEQSQITSQVTGQIGWR)
-
[γ-33P]ATP
-
Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)
-
This compound (or other test compounds) serially diluted in DMSO
-
Phosphoric acid (for stopping the reaction)
-
Filter mats
-
-
Procedure:
-
The AAK1 enzyme is incubated with the substrate peptide and the test compound at various concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of MgCl2 and [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 120 minutes) at room temperature.
-
The reaction is stopped by the addition of phosphoric acid.
-
An aliquot of the reaction mixture is transferred to a filter mat, which captures the phosphorylated substrate.
-
The filter mat is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cellular Assay (Cellular IC50 Determination)
The cellular potency of this compound was assessed by measuring the inhibition of AAK1-mediated phosphorylation of its substrate, AP2μ2, in a cellular context.
-
Cell Line:
-
HEK293 cells or a similar cell line suitable for transient transfection.
-
-
Reagents:
-
Expression vectors for AAK1 and the AP2 complex.
-
Transfection reagent.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated AP2μ2 (pThr156) and total AP2μ2.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting reagents.
-
-
Procedure:
-
Cells are co-transfected with expression vectors for AAK1 and the AP2 complex.
-
After a period of expression, the cells are treated with serial dilutions of this compound for a specified time.
-
The cells are then lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against pAP2μ2 and total AP2μ2, followed by incubation with the appropriate secondary antibodies.
-
The protein bands are visualized and quantified using a suitable imaging system.
-
The ratio of pAP2μ2 to total AP2μ2 is calculated for each compound concentration, and the data is used to determine the cellular IC50.
-
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
The efficacy of this compound in a preclinical model of neuropathic pain was evaluated using the CCI model in rats.
-
Animal Model:
-
Male Sprague-Dawley rats.
-
-
Procedure:
-
Surgery: Under anesthesia, the sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it to induce a chronic constriction injury, which leads to the development of neuropathic pain behaviors.
-
Drug Administration: After a post-operative recovery period and confirmation of the development of mechanical allodynia (pain in response to a non-painful stimulus), this compound is administered orally at various doses.
-
Behavioral Testing: Mechanical allodynia is assessed at different time points after drug administration using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness is measured.
-
Data Analysis: The percentage of inhibition of the pain response is calculated by comparing the paw withdrawal thresholds of the drug-treated group to a vehicle-treated control group.
-
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of AAK1 that has demonstrated significant efficacy in a preclinical model of neuropathic pain. Its discovery and development highlight the potential of targeting AAK1 as a novel therapeutic approach for this and potentially other neurological conditions. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the fields of kinase inhibition, pain research, and neuroscience. Further investigation into the broader therapeutic applications of this compound and related compounds is warranted.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Aak1-IN-4: A Potent Inhibitor of AAK1 and its Role in Clathrin-Mediated Endocytosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the role of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in the critical cellular process of clathrin-mediated endocytosis (CME). AAK1 is a serine/threonine kinase that plays a pivotal regulatory role in CME through the phosphorylation of the μ2 subunit of the Adaptor Protein 2 (AP2) complex. This phosphorylation event is crucial for the efficient recognition and internalization of cargo. This compound, by inhibiting AAK1, is anticipated to disrupt these downstream events, thereby impeding clathrin-coated pit maturation and vesicle formation. This guide provides a comprehensive overview of the mechanism of action, quantitative data on this compound's inhibitory activity, detailed experimental protocols for assessing its effects, and visual diagrams of the associated pathways and workflows. While direct quantitative data on the effect of this compound on clathrin-mediated endocytosis is not currently available in the public domain, this document serves as a foundational resource for researchers seeking to investigate its potential in modulating this fundamental cellular process.
Introduction to Clathrin-Mediated Endocytosis and the Role of AAK1
Clathrin-mediated endocytosis is a vital process used by eukaryotic cells to internalize a wide array of molecules from the extracellular environment, including nutrients, signaling receptors, and pathogens.[1] The process is initiated by the assembly of clathrin triskelions into a polygonal lattice on the cytoplasmic face of the plasma membrane, leading to the formation of clathrin-coated pits. The Adaptor Protein 2 (AP2) complex is a key component of this machinery, acting as a bridge between cargo proteins and the clathrin coat.[2]
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that directly interacts with the AP2 complex and plays a crucial regulatory role in CME.[3][4] AAK1 specifically phosphorylates the μ2 subunit (AP2M1) of the AP2 complex.[5] This phosphorylation enhances the affinity of AP2 for tyrosine-based sorting motifs on cargo receptors, thereby promoting efficient cargo recruitment and the subsequent maturation of clathrin-coated pits into vesicles. The inhibition of AAK1 is therefore a promising strategy for modulating CME, with potential therapeutic applications in various diseases, including neuropathic pain, neurodegenerative disorders, and viral infections.
This compound: A Selective AAK1 Inhibitor
This compound is a highly selective and potent small molecule inhibitor of AAK1. Its inhibitory activity has been characterized through in vitro kinase assays and cell-based assays.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound's inhibitory potency against AAK1.
| Parameter | Value | Species/System | Reference |
| IC50 | 4.6 nM | Human AAK1 (in vitro) | |
| Ki | 0.9 nM | Human AAK1 (in vitro) | |
| Cellular IC50 | 8.6 nM | Cell-based assay |
Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis
The following diagram illustrates the central role of AAK1 in the regulation of clathrin-mediated endocytosis. AAK1, upon activation, phosphorylates the µ2 subunit of the AP2 complex, which enhances its affinity for cargo receptors, thereby facilitating the assembly of the clathrin-coated pit.
Caption: AAK1 phosphorylates the AP2 complex, enhancing cargo binding and promoting clathrin-coated pit formation. This compound inhibits this process.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in clathrin-mediated endocytosis.
In Vitro AAK1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of AAK1.
Objective: To determine the IC50 of this compound for AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
AP2M1 (μ2 subunit) peptide substrate
-
32P-ATP or fluorescently labeled ATP analog
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Add the AP2M1 peptide substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of recombinant AAK1 and 32P-ATP (or fluorescent ATP analog).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the in vitro AAK1 kinase assay to determine the IC50 of an inhibitor.
Cellular AP2M1 Phosphorylation Assay
This western blot-based assay assesses the ability of this compound to inhibit the phosphorylation of the AAK1 substrate, AP2M1, in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting AAK1 activity.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total AP2M1 and loading control antibodies to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.
-
Plot the normalized phospho-AP2M1 levels against the this compound concentration to determine the cellular IC50.
Transferrin Uptake Assay (Microscopy-based)
This assay measures the effect of this compound on the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.
Objective: To quantify the inhibition of clathrin-mediated endocytosis by this compound.
Materials:
-
Cells grown on coverslips (e.g., HeLa, A549)
-
This compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free media
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Plate cells on coverslips in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) in serum-free media for 1-2 hours.
-
Incubate the cells with fluorescently labeled transferrin in serum-free media for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
To stop internalization, place the plate on ice and wash the cells with ice-cold PBS.
-
To remove surface-bound transferrin, wash the cells with an acid strip buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2 minutes on ice.
-
Wash the cells again with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.
-
Normalize the fluorescence intensity to the control and plot the percentage of transferrin uptake against the this compound concentration.
Workflow Diagram:
Caption: Workflow for a microscopy-based transferrin uptake assay to measure the inhibition of endocytosis.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Based on its mechanism of action, this compound is expected to inhibit CME by preventing the AAK1-mediated phosphorylation of the AP2M1 subunit, which is critical for efficient cargo internalization. While the direct quantitative impact of this compound on CME has not been reported in the available literature, the experimental protocols provided in this guide offer a clear path for researchers to investigate and quantify this effect. Future studies should focus on performing cell-based endocytosis assays, such as the transferrin uptake assay, with this compound to generate dose-response curves and confirm its cellular mechanism of action. Such data will be invaluable for the further development of this compound as a research tool and its potential as a therapeutic agent in diseases where modulation of clathrin-mediated endocytosis is beneficial.
References
- 1. [PDF] Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals | Semantic Scholar [semanticscholar.org]
- 2. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]
Aak1-IN-4: A Technical Guide to a Selective AAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors and other extracellular molecules. Due to its role in various signaling pathways, AAK1 has emerged as a promising therapeutic target for several conditions, including neuropathic pain, neurodegenerative diseases, and viral infections.[1][2][3][4] this compound represents a key chemical probe for studying AAK1 function and a lead compound for potential therapeutic development.
Mechanism of Action and Selectivity
This compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1.[5] Its primary mechanism of action is the inhibition of the kinase activity of AAK1. AAK1's key function is to phosphorylate the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at the Threonine 156 residue. This phosphorylation event is a critical regulatory step in clathrin-mediated endocytosis, enhancing the binding of the AP-2 complex to tyrosine-based sorting signals on cargo receptors and facilitating the assembly of clathrin-coated pits for vesicle formation. By blocking this phosphorylation, this compound disrupts the endocytic cycle, thereby modulating the internalization of various receptors and impacting their downstream signaling pathways.
In Vitro Potency
This compound demonstrates potent inhibition of AAK1 in both biochemical and cellular assays. The table below summarizes its key quantitative metrics.
| Parameter | Value | Notes | Source |
| Biochemical IC50 | 4.6 nM | Half-maximal inhibitory concentration against purified AAK1 enzyme. | |
| Binding Affinity (Ki) | 0.9 nM | Equilibrium inhibition constant, indicating high-affinity binding to AAK1. | |
| Cellular IC50 | 8.6 nM | Half-maximal inhibitory concentration in a cell-based assay. |
Kinase Selectivity
This compound is characterized as a "highly selective" inhibitor. While a comprehensive public panel screen is not detailed in the provided results, its selectivity is a key feature highlighted by vendors. For context, other potent AAK1 inhibitors have been profiled against large kinase panels, showing good overall selectivity. The structurally distinct AAK1 inhibitor, LP-935509, for instance, was tested against a panel of 43 assays and was found to be largely inactive up to 10 µM, with the most potent off-target interaction being with phosphodiesterase 4 (PDE4) at an IC50 of 8.4 µM.
In Vitro ADME & Pharmacokinetics
This compound exhibits favorable properties for in vivo research, including metabolic stability and central nervous system penetration.
| Parameter | Value | Species | Notes | Source |
| Metabolic Stability | 95% / 95% / 93% | Human / Rat / Mouse | Percentage remaining after incubation in liver microsomes. | |
| CYP Inhibition | No issue reported | - | No significant inhibition of major cytochrome P450 enzymes. | |
| Spinal Cord Penetration | Spinal-cord-to-plasma ratio: 8.8 | Rat | Demonstrates good CNS penetration after oral administration (3 mg/kg). |
AAK1 Signaling Pathways
AAK1's role in endocytosis places it at a crossroads of multiple signaling pathways critical for cellular function and implicated in disease. Inhibition by this compound can therefore have wide-ranging effects.
Clathrin-Mediated Endocytosis (CME)
The canonical pathway involving AAK1 is CME. AAK1 is recruited to the sites of endocytosis where it interacts with the α-adaptin subunit of the AP-2 complex. Clathrin binding stimulates AAK1's kinase activity, leading to the phosphorylation of the AP-2 μ2 subunit, which promotes cargo recruitment and the maturation of clathrin-coated vesicles.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
WNT and Notch Signaling
AAK1 has been identified as a modulator of other key developmental and homeostatic pathways:
-
WNT Signaling: AAK1 acts as a negative regulator of the WNT pathway by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. Inhibition of AAK1 can therefore lead to the activation of WNT signaling.
-
Notch Signaling: AAK1 is considered a positive regulator of the Notch signaling pathway. It can phosphorylate the endocytic protein Numb, which is an inhibitor of Notch, thereby influencing Notch receptor trafficking and activity.
Caption: this compound modulates WNT and Notch signaling via AAK1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used to characterize AAK1 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Binding Assay)
This assay measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the kinase.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Fluorescent kinase tracer (e.g., Kinase Tracer 236)
-
Test compound (this compound) and control inhibitor
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Protocol:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 4 µL) of the 4x compound solution into the wells of a 384-well plate.
-
Kinase/Antibody Preparation: Prepare a 2x solution of AAK1 enzyme and Eu-antibody in assay buffer.
-
Tracer Preparation: Prepare a 4x solution of the fluorescent tracer in assay buffer.
-
Reaction Assembly: Add 8 µL of the 2x kinase/antibody mixture to each well.
-
Initiation: Add 4 µL of the 4x tracer solution to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a TR-FRET based kinase binding assay.
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies compound binding to the target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc-AAK1 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Nano-Glo® Substrate
-
Test compound (this compound)
-
384-well white assay plate
Protocol:
-
Transfection: Seed HEK293 cells in a suitable culture flask. Transiently transfect the cells with the NanoLuc-AAK1 fusion vector.
-
Cell Plating: After 24 hours, harvest the transfected cells and seed them into a 384-well white plate.
-
Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells with the NanoBRET Tracer, then add the compound dilutions and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Detection: Add the Nano-Glo® Substrate to all wells.
-
Signal Measurement: Measure the luminescence signal using a plate reader equipped to detect both NanoLuc donor emission (~460 nm) and tracer acceptor emission (~610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
In Vivo Neuropathic Pain Model (Rat Chronic Constriction Injury - CCI)
This model is used to assess the efficacy of compounds in reducing nerve injury-induced pain.
Protocol:
-
Surgery: Anesthetize adult male Sprague-Dawley rats. Surgically expose the sciatic nerve and place loose chromic gut ligatures around it to induce a constriction injury.
-
Post-operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop tactile allodynia (pain response to a non-painful stimulus).
-
Baseline Measurement: Measure baseline pain thresholds using von Frey filaments. Apply filaments of increasing force to the paw until a withdrawal response is elicited.
-
Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg).
-
Post-dose Measurement: At various time points after dosing (e.g., 1, 2, 4, 8 hours), re-measure the paw withdrawal threshold.
-
Data Analysis: Calculate the percentage inhibition of the pain response compared to vehicle-treated animals. An increase in the paw withdrawal threshold indicates an anti-allodynic (analgesic) effect. This compound has been shown to produce over 80% peak inhibition at an oral dose of 10 mg/kg.
Conclusion
This compound is a valuable research tool and a promising lead compound. Its high potency, selectivity, and favorable pharmacokinetic profile make it ideal for investigating the complex biology of AAK1 in both in vitro and in vivo settings. The data summarized herein underscore the potential of targeting AAK1 for the treatment of neuropathic pain and other disorders where modulation of endocytic pathways may be therapeutically beneficial. Further research, including comprehensive selectivity profiling and detailed toxicological studies, will be essential for its potential progression into clinical development.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biological Impact of Aak1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). It details the core biological pathways modulated by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for cited methodologies.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2][3] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, signaling receptors, and pathogens.[1] AAK1 executes its primary function by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2), a key event that enhances the recruitment of cargo to clathrin-coated pits.[4] Given its central role in this pathway, AAK1 has emerged as a therapeutic target for numerous diseases, including neuropathic pain, viral infections, and neurological disorders.
This compound is a highly selective, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of AAK1. Its potency and favorable pharmacological properties make it an invaluable tool for elucidating the complex biology of AAK1 and a promising lead compound for therapeutic development. This guide will explore the key signaling pathways affected by the inhibition of AAK1 with this compound.
Data Presentation: Potency and Efficacy of this compound
The inhibitory activity and in vivo efficacy of this compound have been quantified across various assays. The data are summarized below for clear comparison.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Description | Source |
|---|---|---|---|
| AAK1 IC₅₀ | 4.6 nM | Half-maximal inhibitory concentration in a biochemical assay. | |
| Filt Kᵢ | 0.9 nM | Equilibrium inhibition constant. |
| Cellular IC₅₀ | 8.6 nM | Half-maximal inhibitory concentration in a cell-based assay. | |
Table 2: In Vivo Pharmacological Profile of this compound in a Rat Model
| Dosage & Route | Effect | Model | Source |
|---|---|---|---|
| 3 mg/kg, p.o. | ~80% inhibition of pain response | Chronic Constriction Injury (CCI)-induced tactile allodynia | |
| 10 mg/kg, p.o. | >80% peak inhibition of pain response | Mechanical allodynia |
| 3 mg/kg, p.o. | Spinal-cord-to-plasma concentration ratio of 8.8 | Pharmacokinetic analysis | |
Core Mechanism: Inhibition of Clathrin-Mediated Endocytosis
The primary mechanism through which this compound exerts its effects is the direct inhibition of AAK1's kinase activity. This prevents the phosphorylation of the AP-2 μ2 subunit at the Threonine 156 residue. This phosphorylation event is a critical regulatory step that increases the affinity of the AP-2 complex for tyrosine-based sorting motifs on cargo proteins, thereby facilitating their internalization. By blocking this process, this compound disrupts the maturation of clathrin-coated pits and subsequent vesicle formation, effectively inhibiting the endocytosis of AAK1-dependent cargo.
References
In Vitro Characterization of Aak1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). This compound, also identified as compound 43 in foundational research, has emerged as a significant tool for studying the roles of AAK1 in cellular processes and as a potential therapeutic agent for conditions such as neuropathic pain.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Data Presentation
The in vitro activity and properties of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data points for easy comparison and reference.
| Parameter | Value | Assay Type | Reference |
| AAK1 IC50 | 4.6 nM | Biochemical Kinase Assay | [3] |
| AAK1 Ki | 0.9 nM | Biochemical Binding Assay (Filter-based) | [3] |
| Cellular IC50 | 8.6 nM | pAP2M1 Thr156 Phosphorylation Assay |
Table 1: In Vitro Potency of this compound
| Microsome Species | Metabolic Stability (% remaining after 10 min at 0.5 µM) |
| Human | 95% |
| Rat | 95% |
| Mouse | 93% |
Table 2: Metabolic Stability of this compound in Liver Microsomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for the key in vitro experiments used to characterize this compound.
AAK1 Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the AAK1 kinase.
Materials:
-
Recombinant human AAK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-GGSQITSQVTGQIGWRR-amide)
-
ATP
-
Assay Buffer (e.g., 15 mM MOPS pH 7.5, 2 mM MgCl2, 0.004% Triton X-100)
-
This compound (or test compound) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the AAK1 enzyme and biotinylated peptide substrate solution in assay buffer to each well.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value (e.g., 46 µM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 40 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ system, which measures luminescence proportional to ADP concentration.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cellular pAP2M1 Thr156 Phosphorylation Assay (Cellular IC50 Determination)
This cell-based assay measures the ability of this compound to inhibit the AAK1-mediated phosphorylation of its substrate, the µ2 subunit of the AP2 complex (AP2M1), at threonine 156 within a cellular context.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound) serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 or a loading control (e.g., anti-actin)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed HEK293T cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-AP2M1 (Thr156) antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total AP2M1 or a loading control to normalize the data.
-
Quantify the band intensities and calculate the percent inhibition of AP2M1 phosphorylation for each compound concentration.
-
Determine the cellular IC50 value by fitting the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving AAK1 and a typical experimental workflow for its characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Aak1-IN-4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aak1-IN-4 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. This process is fundamental to a multitude of cellular events, including nutrient uptake, receptor signaling, and viral entry. By phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent internalization of cargo.[1][2] Inhibition of AAK1 with small molecules like this compound offers a promising therapeutic strategy for various diseases, including neuropathic pain, viral infections, and certain cancers.[3] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its biochemical and cellular activity, and provides established experimental protocols for its characterization.
Data Presentation
Biochemical Potency and Selectivity
This compound demonstrates high affinity and potent inhibition of AAK1 kinase activity. The following table summarizes the key biochemical data for this compound and the structurally related dual AAK1/BMP2K inhibitor, SGC-AAK1-1, for which a broader selectivity profile is available.
| Compound | Target Kinase | Assay Type | Value | Reference |
| This compound | AAK1 | IC50 | 4.6 nM | [4] |
| AAK1 | Filt Ki | 0.9 nM | [4] | |
| SGC-AAK1-1 | AAK1 | Ki | 9.1 nM | |
| BMP2K/BIKE | Ki | 17 nM | ||
| RIOK1 | KD | 72 nM | ||
| RIOK3 | KD | 290 nM | ||
| PIP5K1C | KD | 260 nM |
Table 1: Biochemical potency and selectivity of this compound and SGC-AAK1-1 against various kinases. IC50, half-maximal inhibitory concentration; Ki, inhibition constant; KD, dissociation constant.
Cellular Activity
The cellular efficacy of this compound is marked by its ability to penetrate the central nervous system and inhibit AAK1 within a cellular context.
| Compound | Assay Type | Cell Line | Value | Reference |
| This compound | Cellular IC50 | Not Specified | 8.6 nM | |
| SGC-AAK1-1 | NanoBRET IC50 | HEK293 | 230 nM (for AAK1) | |
| NanoBRET IC50 | HEK293 | 1.5 µM (for BIKE) |
Table 2: Cellular activity of this compound and SGC-AAK1-1. Cellular IC50 represents the concentration required to inhibit 50% of the target's activity in a cellular environment. NanoBRET is a target engagement assay.
Signaling Pathways
This compound, by inhibiting AAK1, modulates several key signaling pathways primarily through its role in clathrin-mediated endocytosis.
Caption: AAK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro AAK1 Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against AAK1.
Caption: Workflow for an in vitro AAK1 kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human AAK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of a synthetic peptide substrate corresponding to the AAK1 phosphorylation site on AP2M1 (e.g., a peptide containing Thr156).
-
Prepare a solution of ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays (e.g., ADP-Glo™, LanthaScreen™), unlabeled ATP is used.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the AAK1 enzyme, the peptide substrate, and the serially diluted this compound.
-
Incubate the mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or acid for precipitation).
-
-
Detection and Analysis:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays: Follow the manufacturer's protocol for the specific detection reagent (e.g., luminescence for ADP-Glo™, TR-FRET for LanthaScreen™).
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular AP2M1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of the AAK1 substrate, AP2M1, in a cellular context.
Caption: Workflow for a cellular AP2M1 phosphorylation assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, SH-SY5Y) in appropriate media.
-
Seed the cells into 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting and Detection:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 at Threonine 156 (p-AP2M1 Thr156).
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-AP2M1 and total AP2M1 using image analysis software.
-
Normalize the p-AP2M1 signal to the total AP2M1 signal for each sample.
-
Calculate the percentage of inhibition of AP2M1 phosphorylation for each this compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of AAK1. Its high potency and selectivity, coupled with its ability to engage its target in a cellular context, make it an important tool for dissecting the role of AAK1 in normal physiology and disease. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the cellular targets and mechanism of action of this compound and similar AAK1 inhibitors. A thorough understanding of its on- and off-target activities is crucial for the development of AAK1-targeted therapeutics.
References
- 1. Gene - AAK1 [maayanlab.cloud]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Aak1-IN-4 and the Role of AAK1 Inhibition in Viral Entry: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the role of Adaptor-Associated Kinase 1 (AAK1) in viral entry and the therapeutic potential of its inhibitors. While this report was initially aimed at the specific compound Aak1-IN-4, a comprehensive literature search revealed no publicly available data on its effect on viral entry. The existing information on this compound is limited to its potent inhibition of the AAK1 kinase and its application in neuropathic pain models.
Therefore, to fulfill the core requirements of this guide for the scientific community, we will focus on the well-established role of AAK1 in viral entry and utilize a representative, potent, and selective AAK1 inhibitor with published antiviral data as a surrogate to illustrate the concepts and methodologies.
Introduction to AAK1 and its Role in Viral Entry
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1] CME is a crucial cellular process that viruses often hijack to gain entry into host cells. AAK1 facilitates this process by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex.[1][2] This phosphorylation event is critical for the maturation of clathrin-coated pits and the subsequent formation of vesicles that internalize viral particles.[1]
By inhibiting the kinase activity of AAK1, it is possible to disrupt this essential step in the viral lifecycle, thereby preventing viral entry and subsequent replication. This mechanism of action makes AAK1 a promising host-targeted antiviral therapeutic target, with potential for broad-spectrum activity against a range of viruses that rely on CME for infection, including Hepatitis C virus (HCV), Dengue virus (DENV), Ebola virus (EBOV), Rabies virus (RABV), and SARS-CoV-2.[2] Host-targeted antivirals are also less prone to the development of drug resistance compared to direct-acting antivirals.
Quantitative Data for AAK1 Inhibitors
As mentioned, specific antiviral data for this compound is not available in the public domain. The table below summarizes the known inhibitory activity of this compound against its target kinase and its cellular potency in a non-viral context.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Notes |
| AAK1 IC50 | 4.6 nM | In vitro half-maximal inhibitory concentration against AAK1 kinase. |
| Filt Ki | 0.9 nM | In vitro binding affinity to AAK1. |
| Cell IC50 | 8.6 nM | Cellular half-maximal inhibitory concentration (context likely related to neuropathic pain models). |
Data sourced from MedChemExpress product information.
To provide a relevant example of antiviral potency, the following table includes data for a potent and selective pyrrolo[2,3-b]pyridine-based AAK1 inhibitor, herein referred to as Compound X , which has demonstrated antiviral activity.
Table 2: Antiviral Activity of a Representative AAK1 Inhibitor (Compound X)
| Parameter | Virus | Cell Line | Value |
| AAK1 IC50 | N/A | N/A | ~4 nM |
| EC50 | Dengue Virus (DENV) | Huh7 | ~0.7 µM |
| EC50 | Ebola Virus (EBOV) | Vero E6 | ~0.04 µM |
| CC50 | Huh7 / Vero E6 | Huh7 / Vero E6 | >20 µM |
Data is representative of potent AAK1 inhibitors described in recent literature.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of AAK1 inhibitors. Below are representative protocols for key experiments.
In Vitro AAK1 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on AAK1 kinase activity.
Objective: To determine the IC50 value of an AAK1 inhibitor.
Materials:
-
Recombinant human AAK1 enzyme
-
Synthetic peptide substrate (e.g., a peptide containing the Thr156 phosphorylation site of AP2M1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the recombinant AAK1 enzyme to the kinase buffer.
-
Add the diluted test compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, following the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Pseudovirus Entry Assay
This assay provides a safe and quantitative method to assess the effect of an inhibitor on viral entry.
Objective: To determine the EC50 value of an AAK1 inhibitor against the entry of a specific virus.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Huh7, Vero E6)
-
Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the envelope protein of the target virus.
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (for luciferase assay)
-
Luciferase substrate
-
Luminometer or fluorescence microscope
Protocol:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Infect the cells with the pseudotyped viral particles in the presence of the compound.
-
Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
For luciferase-based assays, lyse the cells and measure the luciferase activity using a luminometer. For GFP-based assays, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
Calculate the percentage of inhibition of viral entry for each compound concentration relative to a DMSO control.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay
This assay is essential to ensure that the observed antiviral effect is not due to general toxicity of the compound.
Objective: To determine the CC50 (50% cytotoxic concentration) of the AAK1 inhibitor.
Materials:
-
Host cells (same as used in the antiviral assay)
-
Cell culture medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Add the cell viability reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence signal using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a DMSO control.
-
Determine the CC50 value from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of AAK1 in Clathrin-Mediated Viral Entry
Caption: AAK1-mediated signaling in viral entry via clathrin-mediated endocytosis.
Experimental Workflow for Evaluating AAK1 Inhibitors
References
Methodological & Application
Application Notes and Protocols for Aak1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aak1-IN-4 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2][3] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits.[1][3] Inhibition of AAK1 can therefore modulate various signaling pathways that rely on endocytosis, including the WNT, Notch, and Neuregulin-1/ErbB4 pathways. These pathways are implicated in numerous physiological and pathological processes, making AAK1 an attractive target for drug discovery in areas such as neuropathic pain, viral infections, and neurodegenerative diseases.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Reference |
| AAK1 IC50 | 4.6 nM | |
| Filt Ki | 0.9 nM | |
| Cell IC50 | 8.6 nM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving AAK1 and a general experimental workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for Aak1-IN-4 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Aak1-IN-4, a selective inhibitor of AP2-associated protein kinase 1 (AAK1), in preclinical in vivo models, with a primary focus on neuropathic pain. The protocols outlined below are based on established methodologies and published findings.
Introduction
This compound is a potent and orally bioavailable inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[2][3][4] Studies in rodent models have demonstrated the efficacy of AAK1 inhibitors in alleviating pain-like behaviors associated with nerve injury and diabetes. The mechanism of action is thought to involve the modulation of alpha-2 adrenergic signaling in the spinal cord, a key pathway in pain processing.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using this compound and other relevant AAK1 inhibitors in rodent models of neuropathic pain.
Table 1: In Vivo Efficacy of this compound in Rat Models of Neuropathic Pain
| Animal Model | Species/Strain | Dose (mg/kg, p.o.) | Administration | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Male Sprague-Dawley Rat | 3 | Single dose | ~80% inhibition of tactile allodynia. | |
| Chronic Constriction Injury (CCI) | Male Sprague-Dawley Rat | 3 | 0-7.5 hours | Good spinal cord penetration with spinal-cord-to-plasma-concentration ratios of 8.8. | |
| Diabetic Peripheral Neuropathic Pain (STZ-induced) | Male Sprague-Dawley Rat | 1-10 | 0-24.5 hours | Significant reduction in mechanical allodynia. Over 60% peak inhibition at 3 mg/kg and over 80% at 10 mg/kg. |
Table 2: In Vivo Efficacy of another AAK1 inhibitor (LP-935509) in Rodent Models of Neuropathic Pain
| Animal Model | Species/Strain | Dose (mg/kg, p.o.) | Administration | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) | Mouse | 10, 30, 60 | 30 minutes prior to testing | Reversal of fully established pain behavior. | |
| Chronic Constriction Injury (CCI) | Rat | Not specified | Not specified | Reduced evoked pain responses. | |
| Diabetic Peripheral Neuropathic Pain (STZ-induced) | Rat | Not specified | Not specified | Reduced evoked pain responses. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Chronic Constriction Injury (CCI) Model in Rats
This model induces peripheral mononeuropathy, mimicking chronic nerve compression.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., iodine and alcohol)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and sterilize the skin over the left thigh.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle layer and skin with sutures or wound clips.
-
Allow the animals to recover for at least 3-7 days before behavioral testing.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model replicates the peripheral neuropathy observed in diabetes mellitus.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Blood glucose meter and test strips
-
10% sucrose solution
Procedure:
-
Fast the rats for 12-18 hours with free access to water.
-
On the day of induction, weigh the rats and prepare a fresh solution of STZ in ice-cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-75 mg/kg). A two-day injection protocol with a lower dose can also be used.
-
Immediately after injection, return the animals to their cages with free access to food and a 10% sucrose solution for the first 24-48 hours to prevent hypoglycemia.
-
Monitor blood glucose levels 1-2 weeks post-injection. Animals with blood glucose levels ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic.
-
Allow 2-4 weeks for the development of neuropathic pain, which can be confirmed by behavioral testing.
Assessment of Mechanical Allodynia using the Von Frey Test
This test measures the withdrawal threshold to a mechanical stimulus, a hallmark of neuropathic pain.
Materials:
-
Von Frey filaments (manual or electronic)
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw.
-
For manual filaments, use the "up-down" method to determine the 50% withdrawal threshold. Start with a filament in the middle of the range and increase or decrease the force based on the animal's response (paw withdrawal, flinching, or licking).
-
For electronic von Frey, apply the filament with increasing force until the rat withdraws its paw. The device will record the peak force applied.
-
Repeat the measurement at least three times with a minimum of 3-5 minutes between stimulations on the same paw.
This compound Formulation and Administration
Formulation:
-
This compound can be formulated for oral administration (p.o.). A common vehicle for similar compounds is 10% Cremophor in sterile water or saline. The final formulation should be a homogenous suspension.
Administration:
-
Weigh the animal to determine the correct volume for the desired dose.
-
Administer the this compound formulation via oral gavage using an appropriate gauge gavage needle.
-
For efficacy studies, administer the compound at a set time before behavioral testing (e.g., 30-60 minutes).
Signaling Pathways and Experimental Workflows
AAK1 Signaling in Neuropathic Pain
AAK1 is a key regulator of clathrin-mediated endocytosis. In the context of neuropathic pain, inhibition of AAK1 is believed to enhance the signaling of alpha-2 adrenergic receptors, which are inhibitory G-protein coupled receptors that play a role in analgesia.
Caption: AAK1 inhibition by this compound is proposed to reduce the internalization of alpha-2 adrenergic receptors, thereby enhancing their inhibitory effect on pain signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in a rodent model of neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
Application Notes and Protocols for Aak1-IN-4 in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for the investigation of pain in mouse models. This document includes recommended dosage, detailed experimental protocols for compound administration and behavioral pain assays, and an overview of the underlying signaling pathways.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. Recent studies have identified AAK1 as a promising therapeutic target for neuropathic pain. Inhibition of AAK1 has been shown to produce analgesic effects in various preclinical models of pain. This compound is a potent and selective inhibitor of AAK1 that can be used to explore the therapeutic potential of AAK1 inhibition in vivo. The analgesic effects of AAK1 inhibitors are believed to be mediated, at least in part, through the modulation of the alpha-2 adrenergic signaling pathway in the spinal cord.
Quantitative Data Summary
The following tables summarize the available in vivo dosage and efficacy data for this compound and other relevant AAK1 inhibitors. It is important to note that while specific dosage data for this compound in mice is not yet published, the provided information from rat studies with this compound and mouse studies with other AAK1 inhibitors can be used to guide dose selection.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
| Species | Pain Model | Administration Route | Dosage Range (mg/kg) | Observed Effect | Reference |
| Rat | Chronic Constriction Injury (CCI) | Oral (p.o.) | 3 | ~80% inhibition of tactile allodynia | [1] |
| Rat | Streptozotocin (STZ)-induced Diabetic Neuropathy | Oral (p.o.) | 3 | >60% peak inhibition of mechanical allodynia | [1] |
| Rat | Streptozotocin (STZ)-induced Diabetic Neuropathy | Oral (p.o.) | 10 | >80% peak inhibition of mechanical allodynia | [1] |
Table 2: In Vivo Efficacy of Other AAK1 Inhibitors in Mouse Models of Pain
| Compound | Pain Model | Administration Route | Dosage Range (mg/kg) | Observed Effect | Reference |
| LP-935509 | Spinal Nerve Ligation (SNL) | Oral (p.o.) | 3, 10, 30 | Dose-dependent reversal of mechanical allodynia | [2] |
| LP-935509 | Formalin Test (Phase II) | Oral (p.o.) | 10, 30, 60 | Significant reduction in flinching behavior | [2] |
| BMS-911172 | Formalin Test | Subcutaneous (s.c.) | 60 | Active in reducing pain behavior |
Signaling Pathways and Experimental Workflow
AAK1 Signaling in Pain Modulation
The following diagram illustrates the hypothesized signaling pathway through which AAK1 inhibition alleviates pain. AAK1 is involved in clathrin-mediated endocytosis, a process critical for the internalization of cell surface receptors. In the context of pain, AAK1 may regulate the trafficking of receptors and channels involved in nociceptive signaling. Furthermore, the analgesic effect of AAK1 inhibitors is linked to the enhancement of alpha-2 adrenergic receptor signaling in the spinal cord, a pathway known to inhibit pain transmission.
Caption: AAK1 signaling pathway in nociception.
Experimental Workflow for In Vivo Pain Assessment
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.
Caption: Experimental workflow for in vivo pain studies.
Experimental Protocols
This compound Formulation and Administration (Oral Gavage)
a. Recommended Starting Dosage for Mice:
Based on the data from rat studies with this compound and mouse studies with other AAK1 inhibitors, a starting oral dosage range of 10-30 mg/kg is recommended for mice. A dose-response study is advised to determine the optimal dose for a specific pain model.
b. Vehicle Formulation:
Many kinase inhibitors are hydrophobic and require a specific vehicle for oral administration. A common and effective vehicle for oral gavage in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water .
Alternatively, for compounds with low aqueous solubility, a vehicle containing a mixture of solvents and surfactants can be used. A widely used formulation is:
-
10% DMSO
-
40% PEG300 (or PEG400)
-
5% Tween-80
-
45% Saline
It is crucial to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
c. Preparation of Dosing Solution (using 0.5% CMC):
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (mg/kg).
-
Prepare the 0.5% CMC vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water. Heat and stir until fully dissolved, then cool to room temperature.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. A brief sonication can also be used to aid in creating a uniform suspension.
-
Prepare a fresh suspension immediately before administration.
d. Oral Gavage Procedure:
-
Accurately weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Use a sterile, flexible-tipped oral gavage needle of an appropriate size for mice (e.g., 20-22 gauge).
-
Carefully insert the gavage needle into the mouse's mouth and advance it along the roof of the mouth until it reaches the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the calculated volume of the suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately following the procedure.
Behavioral Pain Assays
a. Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
-
Place the mice in individual clear plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the expected response range. If there is a response, use the next finer filament. If there is no response, use the next thicker filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
b. Hot Plate Test for Thermal Hyperalgesia
This test measures the latency to respond to a thermal stimulus.
-
The hot plate apparatus should be maintained at a constant temperature (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear pain response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
c. Formalin Test for Inflammatory and Persistent Pain
This test involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response.
-
Acclimate the mice to the observation chambers for at least 30 minutes.
-
Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2-5% in saline) into the plantar surface of one hind paw.
-
Immediately after the injection, return the mouse to the observation chamber and start a timer.
-
Record the cumulative time the mouse spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (acute pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory/persistent pain): 15-40 minutes post-injection.
-
-
This compound is expected to be more effective in Phase 2 of the formalin test.
Logical Relationship Diagram
The following diagram illustrates the logical flow of how this compound is hypothesized to produce analgesia, from molecular inhibition to behavioral outcome.
Caption: Logical flow of this compound's analgesic action.
References
Application Notes and Protocols for Solubilizing Aak1-IN-4 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), for in vitro biochemical and cell-based assays.
Introduction to this compound
This compound is a highly selective, central nervous system (CNS) penetrable, and orally active inhibitor of AAK1 with a reported IC50 of 4.6 nM in enzymatic assays and 8.6 nM in cell-based assays. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex. This phosphorylation event is critical for the recruitment of cargo and the maturation of clathrin-coated pits. Due to its role in fundamental cellular trafficking processes, AAK1 is a target of interest in several research areas, including neuropathic pain. Accurate and reproducible in vitro studies are essential for characterizing the activity and mechanism of this compound, beginning with its proper solubilization and handling.
Quantitative Data Summary
For effective experimental design, key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Solvent/Conditions | Reference |
| IC50 (enzymatic) | 4.6 nM | In vitro kinase assay | [1] |
| IC50 (cellular) | 8.6 nM | Cell-based assay | [1] |
| Solubility | 10 mM | DMSO | [1] |
| Molecular Weight | 372.46 g/mol | - | [1] |
| Storage (Powder) | -20°C for up to 3 years | Dessicated | [2] |
| Storage (Solvent) | -80°C for up to 1 year | In DMSO |
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The following diagram illustrates the role of AAK1 in the clathrin-mediated endocytosis pathway, the process targeted by this compound.
References
Application Notes and Protocols for Aak1-IN-4 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aak1-IN-4 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[1][2][3][4] this compound is characterized as a central nervous system (CNS)-penetrant, orally active compound, making it a valuable tool for in vivo studies in rodent models of neurological disorders.[1]
These application notes provide a comprehensive overview of the use of this compound in rodent research, including its pharmacological data, detailed experimental protocols for efficacy and pharmacokinetic studies, and a visualization of its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| AAK1 IC₅₀ | 4.6 nM | Human | |
| AAK1 Kᵢ | 0.9 nM | Human | |
| Cellular IC₅₀ | 8.6 nM | - |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
| Dose (Oral) | Effect | Time Course | Reference |
| 3 mg/kg | ~80% inhibition of tactile allodynia | Single dose | |
| 3 mg/kg | >60% peak inhibition of mechanical allodynia | 0 - 24.5 hours | |
| 10 mg/kg | >80% peak inhibition of mechanical allodynia | 0 - 24.5 hours |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dose (Oral) | Time Course | Reference |
| Spinal Cord-to-Plasma Concentration Ratio | 8.8 | 3 mg/kg | 0 - 7.5 hours |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting AAK1, a key regulator of clathrin-mediated endocytosis. This process is crucial for the internalization of various cell surface receptors. In the context of neuropathic pain, the efficacy of AAK1 inhibitors is mechanistically linked to the enhancement of alpha-2 adrenergic receptor signaling, a pathway known for its antinociceptive properties.
Experimental Protocols
The following are detailed protocols for the administration and evaluation of this compound in rodent models. These protocols are synthesized from established methodologies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Evaluation of this compound Efficacy in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain using the CCI model and the subsequent assessment of the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Oral gavage needles (18-20 gauge)
Experimental Workflow:
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
House rats in a controlled environment for at least one week before the experiment.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
Establish baseline mechanical sensitivity using the von Frey test before surgery.
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle via oral gavage (p.o.) at the desired dose (e.g., 1-10 mg/kg). The volume should be between 10-20 ml/kg.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a mesh floor and allow for acclimatization.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
Conduct testing at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the analgesic effect.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol outlines a procedure to determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation (optional, for serial blood sampling)
-
This compound
-
Vehicle
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Materials for tissue homogenization
-
Analytical equipment (e.g., LC-MS/MS)
Experimental Workflow:
Procedure:
-
Animal Preparation and Dosing:
-
Fast rats overnight before dosing, with free access to water.
-
Administer a single oral dose of this compound (e.g., 3 mg/kg).
-
-
Sample Collection:
-
Blood: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated jugular vein or other appropriate method.
-
Tissues: At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Tissues: Homogenize the collected tissues in an appropriate buffer.
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
-
Determine tissue-to-plasma concentration ratios to assess CNS penetration.
-
Conclusion
This compound is a valuable research tool for investigating the role of AAK1 in various physiological and pathological processes, particularly in the context of neuropathic pain. The protocols provided herein offer a framework for conducting robust in vivo studies to evaluate the efficacy and pharmacokinetic properties of this compound in rodent models. Researchers should adapt these protocols to their specific experimental designs and adhere to all institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for the Analytical Detection of Aak1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aak1-IN-4 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is essential for the recognition and internalization of cargo proteins.[3][4][5] Due to its role in fundamental cellular trafficking processes, AAK1 has emerged as a therapeutic target for various conditions, including neuropathic pain, viral infections, and certain neurological disorders. This compound, as a specific inhibitor, is a valuable tool for studying the physiological and pathological roles of AAK1.
These application notes provide detailed protocols for the analytical detection and quantification of this compound in various matrices, which are essential for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), representing common and robust techniques for the analysis of small molecule inhibitors.
AAK1 Signaling Pathway and Inhibition by this compound
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other cargo. The canonical pathway involves the recruitment of the AP-2 complex to the plasma membrane, which in turn recruits clathrin to form coated pits. AAK1 phosphorylates the μ2 subunit of the AP-2 complex, a step that is thought to enhance the affinity of AP-2 for cargo proteins and promote the maturation of clathrin-coated pits. By inhibiting AAK1, this compound prevents this phosphorylation event, thereby disrupting the normal process of CME.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are important for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₄O₃ | |
| Molecular Weight | 388.47 g/mol | |
| CAS Number | 1815612-79-3 | |
| AAK1 IC₅₀ | 4.6 nM |
Analytical Methodologies
The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For quantification in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is generally preferred due to its high sensitivity and specificity. HPLC-UV can be a suitable alternative for in vitro samples or when higher concentrations are expected.
Method 1: Quantification of this compound by LC-MS/MS
This protocol describes a general method for the quantification of this compound in plasma, which can be adapted for other biological matrices.
1. Experimental Workflow
2. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound, if available, or a structurally similar compound).
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions
The following are suggested starting conditions that should be optimized for your specific instrumentation.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound and IS. Precursor ion will be [M+H]⁺. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
4. Method Validation Parameters
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Evaluated under various conditions (freeze-thaw, short-term, long-term) |
Method 2: Quantification of this compound by HPLC-UV
This method is suitable for samples with higher concentrations of this compound and where a mass spectrometer is not available. The presence of aromatic rings in the structure of this compound suggests it will have a UV chromophore.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which is beneficial for HPLC-UV analysis to reduce baseline noise and interfering peaks.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
2. Chromatographic Conditions
| Parameter | Suggested Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | To be determined by scanning a standard solution of this compound (typically between 200-400 nm) |
3. Method Validation Parameters
The validation parameters are similar to those for LC-MS/MS, with the LLOQ being determined by a signal-to-noise ratio of ≥ 10.
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| LLOQ | S/N ≥ 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | CV ≤ 15% (≤ 20% at LLOQ) |
| Specificity | No interfering peaks at the retention time of this compound and IS |
| Recovery | Consistent and reproducible |
Data Presentation
Quantitative data from method validation studies should be summarized for clarity and easy comparison.
Table 1: Summary of LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (CV%) | 3.5 - 8.2% |
| Inter-day Precision (CV%) | 4.1 - 9.5% |
| Accuracy (% Bias) | -5.2 to +6.8% |
| Mean Recovery | 85.4% |
Table 2: Summary of HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linear Range | 50 - 5000 ng/mL |
| LLOQ | 50 ng/mL |
| Intra-day Precision (CV%) | 2.8 - 6.5% |
| Inter-day Precision (CV%) | 3.5 - 7.8% |
| Accuracy (% Bias) | -4.1 to +5.3% |
| Mean Recovery | 92.1% |
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound. The choice between LC-MS/MS and HPLC-UV will be dictated by the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. Proper method development and validation are critical to ensure the generation of reliable and accurate data in preclinical and clinical research involving this novel AAK1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols for Aak1-IN-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens.[1][2][3] AAK1 facilitates this process by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the formation of clathrin-coated vesicles.[1][4] Dysregulation of AAK1 activity has been implicated in a variety of diseases, including neuropathic pain, neurological disorders, and viral infections, making it an attractive therapeutic target.
Aak1-IN-4 is a highly selective and potent inhibitor of AAK1. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel AAK1 inhibitors. The protocols described herein are suitable for both biochemical and cell-based screening formats.
Data Presentation
In Vitro Potency of AAK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other representative AAK1 inhibitors. This data is essential for selecting appropriate positive controls and determining effective concentrations for screening assays.
| Compound | AAK1 IC50 (nM) | Assay Type | Reference |
| This compound | 4.6 | Biochemical | |
| This compound | 8.6 | Cellular | |
| TIM-098a | 240 | Biochemical | |
| TIM-063 | 8510 | Biochemical | |
| Compound 18 | 19 | Cellular | |
| Compound 12 | 69 | Biochemical | |
| K252a | < 10 | Biochemical |
Signaling Pathways and Experimental Workflows
AAK1 Signaling in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2 complex, a critical step in clathrin-mediated endocytosis.
High-Throughput Screening Workflow for AAK1 Inhibitors
Caption: A logical workflow for the identification and validation of AAK1 inhibitors.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, adapted from the LanthaScreen™ Eu Kinase Binding Assay, to identify inhibitors of AAK1. The assay measures the displacement of a fluorescent tracer from the AAK1 active site by a test compound.
Materials:
-
Recombinant Human AAK1 protein
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a positive control)
-
Test compounds
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 4X stock of test compounds and this compound in TR-FRET Dilution Buffer. The final desired concentration range for this compound as a control would typically be from 1 µM down to low nM.
-
Prepare a 2X AAK1 kinase/Eu-anti-tag antibody mixture in TR-FRET Dilution Buffer. The final concentration of AAK1 and antibody should be optimized, but a starting point is 10 nM kinase and 4 nM antibody.
-
Prepare a 4X kinase tracer solution in TR-FRET Dilution Buffer. The optimal concentration is typically close to the Kd of the tracer for the kinase.
-
-
Assay Protocol:
-
Add 4 µL of the 4X test compound or control to the wells of a 384-well plate.
-
Add 8 µL of the 2X AAK1 kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
The final reaction volume will be 16 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
-
Data Analysis:
-
The percent inhibition is calculated relative to controls (wells with no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assay quality can be assessed by calculating the Z' factor, which should be > 0.5 for a robust assay.
-
Protocol 2: Cell-Based High-Content Screening for Inhibition of Clathrin-Mediated Endocytosis
This protocol outlines a high-content imaging assay to assess the inhibitory effect of compounds on clathrin-mediated endocytosis in a cellular context. This serves as a secondary assay to confirm the mechanism of action of hits from the primary biochemical screen.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transferrin conjugated to a fluorescent probe (e.g., Transferrin-Alexa Fluor 488)
-
Hoechst 33342 (for nuclear staining)
-
This compound (as a positive control)
-
Test compounds
-
384-well, clear-bottom, black imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed HeLa cells into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours of incubation (e.g., 5,000 cells/well).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in serum-free medium.
-
Remove the culture medium from the cell plates and add the compound dilutions.
-
Incubate for 1-2 hours at 37°C.
-
-
Endocytosis Assay:
-
Prepare a solution of fluorescently labeled transferrin in serum-free medium (e.g., 25 µg/mL).
-
Add the transferrin solution to each well and incubate for a defined period to allow for internalization (e.g., 15-30 minutes at 37°C).
-
To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system, capturing both the nuclear (Hoechst) and transferrin channels.
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the amount of internalized transferrin by measuring the total fluorescence intensity of transferrin within each cell's boundary.
-
Calculate the average fluorescence intensity per cell for each treatment condition.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition of transferrin uptake.
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Conclusion
The provided protocols offer a robust framework for the high-throughput screening and characterization of AAK1 inhibitors using this compound as a reference compound. The combination of a primary biochemical assay and a secondary cell-based assay allows for the identification of potent and cell-permeable inhibitors with a relevant mechanism of action. These assays are crucial tools for the discovery and development of novel therapeutics targeting AAK1 for a range of diseases.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Measuring AAK1 Inhibition
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and perform assays for the measurement of Adaptor-Associated Kinase 1 (AAK1) inhibition.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME)[1][2][3]. It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key component of the endocytic machinery[1][2]. The binding of clathrin to AAK1 stimulates its kinase activity, which in turn enhances the binding of AP2 to tyrosine-containing sorting motifs on cargo receptors, thereby promoting the efficiency of internalization. Beyond its role in endocytosis, AAK1 is implicated in various signaling pathways, including the WNT and Notch pathways. Dysregulation of AAK1 activity has been linked to several diseases, including neuropathic pain, schizophrenia, Parkinson's disease, and viral infections, making it an attractive therapeutic target.
This document provides a comprehensive overview of various assay formats for identifying and characterizing AAK1 inhibitors, including biochemical, biophysical, and cell-based methods. Detailed protocols and data presentation guidelines are included to facilitate the setup and execution of these assays in a research or drug discovery setting.
AAK1 Signaling Pathway
AAK1 is a central regulator of intracellular trafficking and signaling. Its primary function involves the phosphorylation of the AP2M1 (µ2) subunit of the AP2 complex, which is a critical step in clathrin-mediated endocytosis. AAK1 has also been shown to be involved in other signaling cascades, including the WNT and Notch pathways.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Aak1-IN-4: A Potent Tool for Interrogating Endocytic Trafficking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, growth factors, and pathogens. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][3] This phosphorylation event is critical for the recruitment of cargo to clathrin-coated pits and the subsequent formation of endocytic vesicles.[3] Given its central role in endocytosis, AAK1 has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain, viral infections, and neurodegenerative disorders.
Aak1-IN-4 is a highly selective and potent small molecule inhibitor of AAK1. Its ability to acutely and specifically block AAK1 activity makes it an invaluable research tool for elucidating the intricate mechanisms of endocytic trafficking and for validating AAK1 as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in key experiments to study its effects on endocytic pathways.
Quantitative Data
The following table summarizes the in vitro and in-cell potency of this compound and other relevant AAK1 inhibitors. This data is essential for selecting appropriate inhibitor concentrations for cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | AAK1 | Biochemical | 4.6 | |
| This compound | AAK1 | Cell-based | 8.6 | |
| SGC-AAK1-1 | AAK1 | TR-FRET Binding | Kᵢ < 1.0 µM | |
| SGC-AAK1-1 | BMP2K | TR-FRET Binding | Kᵢ > 30-fold selective over BMP2K | |
| LP-935509 | AAK1 | Biochemical | - |
Signaling Pathway
The diagram below illustrates the central role of AAK1 in the clathrin-mediated endocytosis pathway.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound on endocytic trafficking.
Western Blot Analysis of AP2M1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of the AP-2 mu subunit (AP2M1) at Threonine 156.
Materials:
-
Cells (e.g., HEK293T, HT1080)
-
This compound (or other AAK1 inhibitors)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156)
-
Mouse anti-total-AP2M1
-
Rabbit or mouse anti-AAK1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phospho-AP2M1 signal to total AP2M1 and the loading control.
-
Transferrin Uptake Assay via Fluorescence Microscopy
This qualitative and semi-quantitative assay visualizes the effect of this compound on the internalization of transferrin, a classic marker for clathrin-mediated endocytosis.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
DMSO
-
Serum-free media
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Plate cells on coverslips and grow to 60-70% confluency.
-
Pre-treat cells with this compound or DMSO in serum-free media for 1-2 hours.
-
-
Starvation and Pulse:
-
Starve cells in serum-free media for 30 minutes at 37°C to remove bound transferrin.
-
Pulse the cells with fluorescently labeled transferrin (e.g., 20-50 µg/ml) in serum-free media containing this compound or DMSO for a short period (e.g., 5-15 minutes) at 37°C to label early endosomes.
-
-
Fixation and Staining:
-
Quickly wash the cells with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the intracellular fluorescence intensity per cell using software like ImageJ to assess the extent of transferrin uptake.
-
Quantitative Transferrin Recycling Assay via Flow Cytometry
This protocol provides a quantitative measure of the impact of this compound on the recycling of internalized transferrin back to the plasma membrane.
Materials:
-
Suspension or adherent cells
-
This compound
-
DMSO
-
Serum-free media
-
Biotinylated transferrin
-
Streptavidin conjugated to a fluorophore (e.g., PE or FITC)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Treat cells with this compound or DMSO as described previously.
-
-
Loading with Biotinylated Transferrin:
-
Starve cells in serum-free media for 30 minutes.
-
Incubate cells with biotinylated transferrin for 30-60 minutes at 37°C to load the endocytic recycling compartment.
-
-
Chase and Detection:
-
Wash the cells to remove unbound transferrin.
-
Initiate the "chase" by adding media containing an excess of unlabeled transferrin.
-
At various time points (e.g., 0, 5, 15, 30 minutes), place an aliquot of cells on ice to stop trafficking.
-
Stain the cells on ice with fluorophore-conjugated streptavidin to detect the amount of biotinylated transferrin remaining on the cell surface (recycled).
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity at each time point.
-
Plot the fluorescence intensity over time to determine the kinetics of transferrin recycling.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on endocytic trafficking.
References
- 1. Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | AAK1 phosphorylates AP-2 mu subunit at T156 [reactome.org]
Application Notes and Protocols for Aak1-IN-4 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in primary neuron cultures. This document outlines the mechanism of action of AAK1, detailed protocols for inhibitor application and downstream analysis, and quantitative data for this compound and related compounds.
Introduction to AAK1 in Neuronal Function
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1][2][3] In neurons, CME is essential for synaptic vesicle recycling, neurotransmitter reuptake, and the regulation of cell surface receptor density. AAK1 facilitates these processes by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2] This phosphorylation event is a critical step for the recruitment of cargo to clathrin-coated pits and the subsequent formation of endocytic vesicles.
Beyond its core function in endocytosis, AAK1 is implicated in several signaling pathways crucial for neuronal development and function, including the Notch and WNT signaling pathways. Dysregulation of AAK1 activity has been linked to various neurological and neurodegenerative disorders, including neuropathic pain, Alzheimer's disease, and Parkinson's disease, making it a promising therapeutic target. This compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1, making it a valuable tool for studying the kinase's function in neuronal health and disease.
Quantitative Data for AAK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other relevant AAK1 inhibitors. This data is essential for selecting appropriate compounds and determining effective concentrations for cell-based assays.
| Inhibitor | Target | IC50 (Enzyme Assay) | IC50 (Cell-Based Assay) | Ki | Notes |
| This compound | AAK1 | 4.6 nM | 8.6 nM | 0.9 nM | Highly selective, CNS-penetrable, orally active. |
| LP-935509 | AAK1 | 3.3 nM | 2.8 nM | 0.9 nM | Potent, selective, orally active, and brain-penetrant. |
| BMS-911172 | AAK1 | 12 nM | 51 nM | - | Brain-penetrant and selective. |
| BMT-090605 | AAK1 | - | 0.63 nM | - | Potent and selective, suitable for intrathecal injection. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the AAK1 signaling pathway, a typical experimental workflow for using this compound in primary neurons, and the logical relationship of AAK1's role in endocytosis.
References
Troubleshooting & Optimization
Aak1-IN-4 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aak1-IN-4. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally active, and CNS-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] Its primary mechanism of action is the inhibition of AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated vesicles for cargo internalization. By inhibiting AAK1, this compound disrupts this process.
Q2: What are the primary research applications for this compound?
This compound is primarily investigated for its potential in the treatment of neuropathic pain.[1][2] Additionally, due to AAK1's role in various signaling pathways, inhibitors like this compound are being explored in other therapeutic areas, including neurodegenerative diseases and viral infections.
Q3: I am observing unexpected or off-target effects in my experiment. What could be the cause?
While this compound is a highly selective inhibitor, off-target effects can still occur, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. To confirm that the observed phenotype is due to AAK1 inhibition, consider performing a rescue experiment by overexpressing a resistant AAK1 mutant or using a structurally different AAK1 inhibitor to see if the same effect is produced.
Q4: How can I confirm that this compound is active in my cellular model?
To verify the on-target activity of this compound, it is recommended to assess the phosphorylation status of AAK1's direct downstream target, the AP2M1 subunit of the AP-2 complex, at the Threonine 156 residue (p-AP2M1 Thr156). A successful inhibition of AAK1 by this compound should lead to a significant decrease in the levels of p-AP2M1 (Thr156). This can be measured by Western blotting using a specific antibody against p-AP2M1 (Thr156).
Troubleshooting Guides
Solubility Issues
Q5: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is known to have limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).
Recommended Stock Solution Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve the desired concentration. A stock solution of 10 mM in DMSO is commonly used.[2]
-
To aid dissolution, gently vortex the solution. If necessary, sonication or gentle warming (to no more than 37°C) can be applied. Visually inspect the solution to ensure that all the powder has dissolved.
Q6: My this compound solution has formed a precipitate after being added to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and reduce the likelihood of precipitation.
-
Dilution Method: When preparing your working solution, add the this compound DMSO stock solution to your cell culture medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes help to improve solubility.
-
Lower the Working Concentration: If precipitation persists, try using a lower working concentration of this compound. It is always advisable to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay.
Stability Issues
Q7: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound.
Q8: How should I store my this compound stock solution in DMSO?
Q9: Is this compound stable in aqueous solutions?
This compound is expected to have limited stability in aqueous solutions. It is strongly recommended to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from the DMSO stock solution immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
Data Presentation
Table 1: this compound Solubility
| Solvent | Maximum Recommended Concentration |
| DMSO | 10 mM |
| Ethanol | Data not available |
| Water | Poorly soluble |
Table 2: this compound Storage Recommendations
| Formulation | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 10 mM in DMSO | -20°C or -80°C | Up to 1-3 months (aliquoted) |
| Aqueous Solution | 2-8°C | Prepare fresh for each use |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder, Molecular Weight: 372.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.72 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a short period.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Western Blot Analysis of p-AP2M1 (Thr156) Inhibition
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p-AP2M1 (Thr156)
-
Primary antibody against total AP2M1 (as a loading control)
-
Primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AP2M1 and a housekeeping protein.
-
Quantify the band intensities to determine the extent of p-AP2M1 (Thr156) inhibition.
Visualizations
Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: AAK1 Inhibitors
Disclaimer: This technical support center provides information on the potential off-target effects of AAK1 inhibitors. Specific quantitative off-target data for Aak1-IN-4 is not publicly available. The information presented here is based on data from other AAK1 inhibitors, primarily SGC-AAK1-1, and should be used as a general guide. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for this compound to determine its specific off-target profile.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for AAK1 inhibitors?
A1: While this compound is described as a highly selective inhibitor, detailed public data on its off-target profile is limited.[1] However, kinase selectivity profiling of a similar, well-characterized AAK1 inhibitor, SGC-AAK1-1, has identified several off-target kinases. These include the closely related kinase BMP2K, as well as RIOK1, RIOK3, and PIP5K1C.[2] It is plausible that other AAK1 inhibitors with similar scaffolds may exhibit activity against these or other kinases.
Q2: What are the potential functional consequences of inhibiting the known off-targets?
A2: Off-target inhibition can lead to unintended biological effects in your experiments.
-
BMP2K (BIKE): Like AAK1, BMP2K is involved in clathrin-mediated endocytosis.[3][4] Dual inhibition of AAK1 and BMP2K may lead to more pronounced effects on this pathway than inhibition of AAK1 alone. BMP2K has also been implicated in osteoblast differentiation and autophagy.[5]
-
GAK: As a close homolog of AAK1, GAK is another potential off-target. It is involved in the uncoating of clathrin-coated vesicles and has been linked to EGFR signaling.
-
STK16 (MPSK1): This kinase is involved in various cellular processes, including secretory vesicle trafficking and TGF-beta signaling.
-
RIOK1 and RIOK3: These are atypical protein kinases involved in ribosome biogenesis. Inhibition of these kinases could potentially impact cell growth and proliferation.
-
PIP5K1C: This lipid kinase plays a role in the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key signaling molecule and a component of cell membranes.
Q3: We are observing unexpected phenotypes in our cells treated with an AAK1 inhibitor. Could this be due to off-target effects?
A3: Yes, unexpected phenotypes are often a result of a compound interacting with unintended targets. If you observe effects that cannot be readily explained by the known functions of AAK1 in clathrin-mediated endocytosis and signaling, it is crucial to consider off-target activities. We recommend cross-referencing your observed phenotype with the known functions of potential off-target kinases (see Q2 and Table 1).
Q4: How can we experimentally determine the off-target profile of our AAK1 inhibitor?
A4: A comprehensive kinase selectivity profiling screen is the most effective way to determine the off-target profile of your inhibitor. Several contract research organizations (CROs) offer these services, utilizing various assay formats. Common methods include:
-
Radiometric Assays: These assays, such as ³³PanQinase™ and HotSpot™, measure the incorporation of radioactive phosphate onto a substrate.
-
Binding Assays: Competition binding assays, like KINOMEscan®, measure the ability of a compound to displace a known ligand from the kinase active site.
-
Cell-Based Assays: NanoBRET® Target Engagement assays measure compound binding to a target kinase in live cells, providing more physiologically relevant data.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell morphology or adhesion. | Inhibition of kinases involved in cytoskeletal regulation or cell adhesion. | Review the literature for roles of potential off-targets (e.g., GAK, STK16) in these processes. Consider performing immunofluorescence staining for cytoskeletal markers. |
| Alterations in protein secretion or localization. | Off-target effects on kinases involved in vesicular trafficking, such as STK16. | Perform co-localization studies of your protein of interest with markers for different cellular compartments (e.g., Golgi, endosomes). |
| Unexpected effects on cell cycle progression or proliferation. | Inhibition of kinases with roles in cell cycle regulation or ribosome biogenesis (e.g., RIOK1, RIOK3). | Conduct cell cycle analysis by flow cytometry. Perform proliferation assays (e.g., MTT, BrdU incorporation) at various inhibitor concentrations. |
| Inconsistent results between different cell lines. | Cell-type specific expression levels of off-target kinases. | Check the expression levels of AAK1 and potential off-target kinases in your cell lines of interest using resources like the Human Protein Atlas. |
| Discrepancy between in vitro and in vivo results. | Differences in inhibitor metabolism, distribution, or off-target engagement in a whole organism. | While challenging to deconvolute, consider performing pharmacokinetic and pharmacodynamic (PK/PD) studies to understand inhibitor exposure at the target and off-target tissues. |
Quantitative Data on AAK1 Inhibitor Selectivity
As specific data for this compound is unavailable, the following table summarizes the selectivity profile of a related AAK1 inhibitor, SGC-AAK1-1, to provide an example of potential off-target interactions.
Table 1: Kinase Selectivity Profile of SGC-AAK1-1
| Target | Kd (nM) | Percent of Control (%) @ 1µM | Putative Biological Function |
| AAK1 | 9.1 | 0.5 | Primary Target: Adaptor protein kinase involved in clathrin-mediated endocytosis. |
| BMP2K | 17 | 1.5 | Off-Target: Serine/threonine kinase involved in clathrin-mediated endocytosis and osteoblast differentiation. |
| GAK | 280 | 10 | Off-Target: Cyclin G-associated kinase, involved in uncoating of clathrin-coated vesicles. |
| STK16 | >10,000 | 82 | Off-Target: Serine/threonine kinase 16, involved in vesicle trafficking. |
| RIOK1 | 72 | Not Reported | Off-Target: Atypical protein kinase involved in ribosome biogenesis. |
| RIOK3 | 290 | Not Reported | Off-Target: Atypical protein kinase involved in ribosome biogenesis. |
| PIP5K1C | 260 | Not Reported | Off-Target: Lipid kinase involved in phosphoinositide metabolism. |
Data for SGC-AAK1-1 is sourced from the Structural Genomics Consortium. Kd values represent the dissociation constant, a measure of binding affinity. Percent of Control represents the remaining kinase activity in the presence of the inhibitor.
Experimental Protocols
Protocol 1: General Workflow for Kinase Selectivity Profiling using a Commercial Service
This protocol provides a generalized workflow for assessing the selectivity of an AAK1 inhibitor. Specific details may vary depending on the chosen vendor and assay platform.
Caption: Generalized workflow for kinase selectivity profiling.
Signaling Pathways
AAK1 and Clathrin-Mediated Endocytosis
AAK1 plays a key regulatory role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other cargo. AAK1 phosphorylates the µ2 subunit of the AP2 adaptor complex, which enhances the binding of AP2 to cargo proteins, thereby facilitating the assembly of clathrin-coated pits.
Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.
References
- 1. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 2. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 3. wikicrow.ai [wikicrow.ai]
- 4. BMP2K - Wikipedia [en.wikipedia.org]
- 5. Splicing variants of an endocytic regulator, BMP2K, differentially control autophagic degradation in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aak1-IN-4 Concentration for Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aak1-IN-4 for maximal experimental efficacy. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful application of this potent and selective AAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It does so by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex at the Threonine 156 position (Thr156).[3][4] This phosphorylation event is critical for the maturation of clathrin-coated pits and the subsequent internalization of various cellular cargo, including receptors and viruses.[1] By inhibiting AAK1, this compound blocks this phosphorylation step, thereby disrupting the endocytic cycle.
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on available data for this compound and similar AAK1 inhibitors, a good starting point for a dose-response experiment would be a range from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular system.
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its primary downstream target, AP2M1, at Thr156. A successful inhibition of AAK1 will result in a significant decrease in the levels of phosphorylated AP2M1 (p-AP2M1). This can be readily measured by Western blotting.
Q4: What are the known signaling pathways regulated by AAK1 that I should be aware of when using this compound?
A4: AAK1 is involved in several key signaling pathways, and its inhibition by this compound can have wide-ranging effects. These pathways include:
-
Clathrin-Mediated Endocytosis: This is the primary pathway regulated by AAK1.
-
Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway. It interacts with the active form of Notch and is involved in its endocytic trafficking.
-
WNT Signaling: AAK1 can act as a negative regulator of the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor.
-
Neuregulin-1 (Nrg1)/ErbB4 Signaling: AAK1 has been identified as an inhibitor of Nrg1/ErbB4-dependent neurotrophic factor signaling.
Q5: How should I prepare and store this compound stock solutions?
A5: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant AAK1 inhibitors to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| AAK1 IC50 | 4.6 nM | |
| Filt Ki | 0.9 nM | |
| Cellular IC50 | 8.6 nM |
Table 2: Efficacy of AAK1 Inhibitors in Preclinical Models
| Compound | Model | Dose | Effect | Reference |
| This compound | Rat CCI-induced pain model | 3 mg/kg (p.o.) | ~80% inhibition of pain response | |
| This compound | Rat CCI-induced pain model | 10 mg/kg (p.o.) | >80% peak inhibition of pain response | |
| LP-935509 | Mouse SNL model | - | Reversed fully established pain behavior | |
| LP-935509 | Rat CCI model | - | Reduced evoked pain responses |
Mandatory Visualization
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The concentration of this compound may be too low to elicit a response in your specific cell line. It is essential to perform a dose-response experiment to determine the optimal concentration.
-
-
Possible Cause 2: Poor Cell Permeability.
-
Solution: While this compound is designed to be cell-permeable, its uptake can vary between cell types. If you suspect poor permeability, you may need to increase the incubation time or consider using a different AAK1 inhibitor with known high cell permeability.
-
-
Possible Cause 3: Inhibitor Instability.
-
Solution: this compound may degrade in the cell culture medium over long incubation periods. For long-term experiments, consider refreshing the medium with a fresh inhibitor at regular intervals.
-
-
Possible Cause 4: Incorrect Assessment of AAK1 Activity.
-
Solution: Ensure you are using a reliable method to assess AAK1 inhibition. Western blotting for p-AP2M1 (Thr156) is the recommended method to confirm target engagement.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause 1: Off-Target Effects.
-
Solution: At high concentrations, this compound may inhibit other kinases, leading to toxicity. Use the lowest effective concentration determined from your dose-response curve. If cytotoxicity persists, consider using a structurally different AAK1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of the solvent (DMSO) can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as your treated samples) in your experiments.
-
-
Possible Cause 3: Contamination.
-
Solution: Microbial contamination (e.g., mycoplasma) can cause unexpected cytotoxicity. Regularly test your cell cultures for contamination and always use sterile techniques.
-
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Phospho-AP2M1 (Thr156)
This protocol is to confirm the on-target activity of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aak1-IN-4 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aak1-IN-4 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, CNS-penetrable, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of molecules from the cell surface.[3][4] By inhibiting AAK1, this compound disrupts the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP2), which is a key step in the maturation of clathrin-coated pits and vesicle formation.[4] This disruption of endocytosis affects various cellular processes and signaling pathways, making AAK1 a target for therapeutic intervention in several diseases, including neuropathic pain.
Q2: What are the key signaling pathways regulated by AAK1?
AAK1 is implicated in the regulation of multiple signaling pathways, including:
-
Clathrin-Mediated Endocytosis: AAK1 phosphorylates the AP2 complex, a key component in the formation of clathrin-coated vesicles for endocytosis.
-
NF-κB Signaling: AAK1 can mediate the phosphorylation of IKBα, leading to the activation of the NF-κB transcription factor.
-
WNT Signaling: AAK1 can negatively regulate the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor.
-
Notch Signaling: AAK1 acts as an adaptor for the interaction between Notch and components of the clathrin-mediated endocytosis machinery.
-
Neuregulin-1 (Nrg1)/ErbB4 Signaling: AAK1 has been identified as an inhibitor of Nrg1/ErbB4-dependent neurotrophic factor signaling.
-
CDK16 Signaling: AAK1 is a substrate of CDK16, and this interaction is involved in regulating neuronal synaptic transmission.
Q3: In what preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in rodent models of neuropathic pain. Specifically, it has been shown to significantly reduce mechanical allodynia in the rat Chronic Constriction Injury (CCI) model of neuropathic pain. Studies with other AAK1 inhibitors have also shown efficacy in the spinal nerve ligation (SNL) model and the streptozotocin (STZ) model of diabetic peripheral neuropathy.
Troubleshooting Guide
Issue 1: Poor or inconsistent efficacy in vivo
Q: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
Possible Causes and Solutions:
-
Inadequate Dosing: The dose of this compound may be too low to achieve a therapeutic concentration at the target site.
-
Recommendation: Review the literature for effective dose ranges. For neuropathic pain models, oral doses between 3 mg/kg and 10 mg/kg have been shown to be effective. A dose-response study is recommended to determine the optimal dose for your specific model and endpoint.
-
-
Suboptimal Route of Administration: While this compound is orally active, the route of administration might not be optimal for your experimental design.
-
Recommendation: Oral gavage (p.o.) is a common and effective route. Ensure proper administration technique to avoid variability. For localized effects, alternative administration routes could be explored, though this may require formulation adjustments.
-
-
Poor Bioavailability or Formulation Issues: The vehicle used to dissolve or suspend this compound may not be optimal, leading to poor absorption.
-
Recommendation: this compound is soluble in DMSO. For in vivo use, it is crucial to use a well-tolerated vehicle. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle like corn oil, saline, or a solution containing Tween 80 or carboxymethylcellulose to ensure a stable suspension or solution. Always perform a small-scale solubility and stability test with your chosen vehicle before preparing a large batch for animal dosing.
-
-
Timing of Assessment: The therapeutic effect might be time-dependent.
-
Recommendation: Conduct a time-course study to determine the peak efficacy of the compound after administration. In a rat CCI model, the effects of this compound were observed over a 24.5-hour period.
-
Issue 2: Unexpected Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, abnormal behavior) after this compound administration. What should I do?
Possible Causes and Solutions:
-
Dose is too High: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Recommendation: Conduct a dose-escalation study to determine the MTD in your specific animal strain and model. Start with a lower dose and gradually increase it while closely monitoring for any signs of toxicity.
-
-
Vehicle Toxicity: The vehicle used for administration might be causing the adverse effects.
-
Recommendation: Administer a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity. Ensure the concentration of solvents like DMSO is kept to a minimum (typically <5-10% of the total volume) and is well-tolerated by the animals.
-
-
Off-Target Effects: Although this compound is highly selective, off-target effects at higher concentrations cannot be entirely ruled out.
-
Recommendation: If toxicity persists even at presumed therapeutic doses, consider using a structurally different AAK1 inhibitor as a control to confirm that the observed therapeutic effect is indeed due to AAK1 inhibition.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| In Vitro Potency | |||
| AAK1 IC50 | 4.6 nM | N/A | |
| Filt Ki | 0.9 nM | N/A | |
| Cellular IC50 | 8.6 nM | N/A | |
| In Vivo Efficacy (Rat CCI Model) | |||
| Oral Dose | 3 mg/kg | Rat | |
| Peak Inhibition of Pain Response | ~80% | Rat | |
| Oral Dose | 10 mg/kg | Rat | |
| Peak Inhibition of Pain Response | >80% | Rat | |
| Pharmacokinetics | |||
| Spinal-cord-to-plasma ratio | 8.8 (at 3 mg/kg, p.o.) | Rat | |
| Solubility | |||
| DMSO | 10 mM | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Objective: To prepare a homogenous and stable formulation of this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or corn oil
-
Tween 80 (optional, for suspension)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the this compound completely. Vortex thoroughly.
-
Gradually add the remaining vehicle (e.g., saline or corn oil) to the dissolved compound while continuously vortexing to ensure a uniform mixture. If preparing a suspension, adding a small percentage of a surfactant like Tween 80 can improve stability.
-
If precipitation occurs, gentle warming or brief sonication may help to redissolve the compound. However, ensure the compound is stable under these conditions.
-
Visually inspect the final formulation for homogeneity before each administration. If it is a suspension, vortex thoroughly immediately before drawing each dose.
-
Prepare the formulation fresh daily unless its stability in the chosen vehicle has been validated for a longer period.
-
Protocol 2: In Vivo Efficacy Study in a Rat Neuropathic Pain Model (CCI)
-
Objective: To assess the anti-allodynic effect of this compound in the Chronic Constriction Injury (CCI) model.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
CCI Surgery: Induce neuropathic pain by performing the CCI surgery on the sciatic nerve as previously described in the literature.
-
Baseline Measurement: After a post-operative recovery period (typically 7-14 days), establish a stable baseline of mechanical allodynia using von Frey filaments.
-
Grouping and Dosing: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound at 3 mg/kg, this compound at 10 mg/kg). Administer the assigned treatment orally (p.o.).
-
Post-Dosing Measurements: Measure the mechanical withdrawal threshold at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, peak, and duration of the anti-allodynic effect.
-
Data Analysis: Analyze the data by comparing the withdrawal thresholds of the this compound treated groups to the vehicle control group at each time point using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
-
Visualizations
Caption: AAK1 integrates multiple signaling pathways with clathrin-mediated endocytosis.
Caption: General workflow for in vivo efficacy studies of this compound.
References
Aak1-IN-4 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Aak1-IN-4 in cell-based assays. The following sections include frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, central nervous system (CNS)-penetrable, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of various molecules such as cell surface receptors and viral particles.[2] By inhibiting the kinase activity of AAK1, this compound disrupts the endocytic cycle.[2]
Q2: What are the reported IC50 values for this compound?
This compound has demonstrated high potency with the following reported values:
The specific cell line used to determine the cellular IC50 is not publicly available in the primary literature.
Q3: In which research areas is this compound primarily investigated?
The main focus of research for this compound and other AAK1 inhibitors has been in the field of neuropathic pain. Additionally, due to the role of AAK1 in various cellular processes, its inhibitors are being explored for potential applications in treating viral infections, neurodegenerative diseases, and cancer.
Q4: What is the known role of AAK1 in cancer?
AAK1's role in cancer is an emerging area of study. As AAK1 is involved in the endocytic trafficking of growth factor receptors, its inhibition may lead to reduced proliferation and increased apoptosis in cancer cells. Preliminary studies with other AAK1 inhibitors suggest they might enhance the efficacy of existing cancer treatments by sensitizing tumor cells to chemotherapeutic agents.
Quantitative Data Summary
Currently, specific cytotoxicity data for this compound across a broad panel of cancer cell lines is not available in the public domain. The primary research has focused on its efficacy in neuropathic pain models. The table below summarizes the available potency data.
| Assay Type | Target | IC50 Value | Reference |
| Enzymatic Assay | AAK1 | 4.6 nM | |
| Cellular Assay | AAK1 | 8.6 nM |
Researchers are encouraged to perform their own dose-response studies in their cell lines of interest to determine the specific cytotoxic concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apparent cytotoxicity | - Cell line is resistant to AAK1 inhibition.- Insufficient incubation time.- this compound concentration is too low.- this compound has degraded. | - Test a panel of cell lines to find a sensitive model.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Increase the concentration range of this compound in your dose-response experiment.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store appropriately. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Variability in reagent preparation.- Cell line passage number is too high. | - Ensure accurate and consistent cell counting and seeding.- Standardize all incubation periods.- Prepare fresh reagents and ensure accurate dilutions.- Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the tested concentration.- Interaction with media components. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).- Prepare a more dilute stock solution and adjust the volume added to the media.- Visually inspect the media for any signs of precipitation before and after adding to the cells. |
| Observed cytotoxicity in control (vehicle-treated) cells | - Solvent (e.g., DMSO) concentration is too high. | - Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.- Ensure the final solvent concentration is well below the toxic level. |
Experimental Protocols
Detailed Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations initially (e.g., 1 nM to 100 µM) to determine the IC50.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Caption: A step-by-step workflow for determining the cytotoxicity of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Aak1-IN-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of the oral bioavailability of Aak1-IN-4, a selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a highly selective and potent inhibitor of AAK1 with demonstrated oral activity and the ability to penetrate the central nervous system.[1] It holds potential for the research of conditions like neuropathic pain.[1] Like many kinase inhibitors, this compound's chemical structure may predispose it to low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability. Poor bioavailability can lead to high inter-individual variability in drug exposure and potentially suboptimal therapeutic efficacy.
Q2: What are the key physicochemical properties of this compound that influence its bioavailability?
-
Aqueous Solubility: This is the most direct factor limiting oral absorption for poorly soluble compounds.
-
pKa: The ionization state of a compound, determined by its pKa and the pH of the surrounding environment (e.g., different regions of the GI tract), significantly affects its solubility and permeability.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A balanced logP is crucial for good membrane permeability.
Researchers should experimentally determine these properties to guide formulation development.
Q3: What are the initial steps to take if I observe poor bioavailability with this compound in my experiments?
A3: The first step is to systematically characterize its fundamental biopharmaceutical properties. This involves conducting standardized in vitro assays to pinpoint the primary barrier to oral absorption. The recommended initial assays are:
-
Aqueous Solubility Assessment: To quantify the extent of its solubility limitation.
-
Caco-2 Permeability Assay: To determine its intestinal permeability and identify if it is a substrate for efflux transporters.
The results from these assays will classify the compound according to the Biopharmaceutical Classification System (BCS) and inform the most appropriate bioavailability enhancement strategy.
II. Troubleshooting Guides
Guide 1: Addressing Poor Aqueous Solubility
If in vitro assays confirm that low solubility is a primary concern for this compound, the following formulation strategies can be explored.
Table 1: Formulation Strategies to Enhance the Solubility of this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Salt Formation | Conversion to a salt form can significantly increase aqueous solubility. | Can lead to a substantial increase in solubility and dissolution rate. | Only applicable to ionizable compounds. The salt form may be less stable. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. | Significant solubility enhancement. Can be tailored for controlled release. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents, which can form micelles or emulsions in the GI tract, bypassing the need for dissolution. | Can significantly improve the bioavailability of lipophilic drugs. Can also enhance lymphatic transport. | Can be complex to formulate and characterize. Potential for drug precipitation upon dilution in the GI tract. |
| Co-solvents | The addition of a water-miscible organic solvent to the formulation vehicle can increase the solubility of a poorly soluble drug. | Simple to prepare for preclinical studies. | The amount of co-solvent that can be used is often limited by toxicity. |
Guide 2: Investigating Low Intestinal Permeability
Should the Caco-2 assay indicate low permeability or significant efflux, the following approaches can be considered.
Table 2: Strategies to Overcome Low Intestinal Permeability
| Strategy | Principle | Considerations |
| Use of Permeation Enhancers | Excipients that reversibly open tight junctions between intestinal epithelial cells to allow for paracellular drug transport. | Potential for local and systemic toxicity. Non-specific and may increase the permeability of other substances. |
| Inhibition of Efflux Transporters | Co-administration with an inhibitor of efflux pumps like P-glycoprotein (P-gp) if this compound is identified as a substrate. | Potential for drug-drug interactions. The inhibitor itself may have off-target effects. |
| Prodrug Approach | Chemical modification of the this compound molecule to a more permeable form that is converted to the active drug in vivo. | Requires significant medicinal chemistry effort. The conversion to the active drug must be efficient. |
III. Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Aqueous Solubility Assay
This protocol provides a method to determine both the kinetic and thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent for kinetic assay)
-
Plate shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
Part A: Kinetic Solubility
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of PBS in the first well.
-
Perform serial dilutions across the plate with PBS.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer control is the kinetic solubility.
Part B: Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS.
-
Seal the vial and shake at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method. This concentration represents the thermodynamic solubility.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of this compound and determines if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Take samples from the apical side at the same time points.
-
-
At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to confirm integrity was maintained throughout the assay.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic oral pharmacokinetic study in mice.
Materials:
-
This compound
-
Appropriate formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the dosing formulation of this compound at the desired concentration. Ensure the formulation is a homogenous solution or a fine suspension.
-
Fast the mice overnight (with access to water) before dosing.
-
Administer this compound orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting logic for addressing poor bioavailability of this compound.
References
interpreting unexpected results with Aak1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, CNS-penetrable, and orally active inhibitor of AAK1.[1] Its primary mechanism is to block the kinase activity of AAK1, preventing the phosphorylation of its key substrate, the μ2 subunit (AP2M1) of the adaptor protein-2 (AP-2) complex at threonine 156.[2][3][4] This phosphorylation is a critical step for the maturation of clathrin-coated pits and the subsequent internalization of cargo during clathrin-mediated endocytosis (CME).[5] Therefore, the expected primary effect of this compound is the inhibition of CME.
Q2: I'm seeing a phenotype that doesn't seem related to endocytosis. What could be the cause?
A2: Unexpected phenotypes can arise from two main sources: (1) inhibition of known off-target kinases and (2) perturbation of signaling pathways downstream of AAK1's role in endocytosis. While this compound is highly selective, it may inhibit other closely related kinases. Additionally, AAK1-mediated endocytosis is crucial for regulating the surface levels of various receptors, meaning its inhibition can have widespread effects on signaling.
Q3: What are the most likely off-target kinases for this compound?
A3: The most probable off-target is the Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K), also known as BIKE. AAK1 and BMP2K are the most closely related members of the NAK (Numb-associated kinase) family, sharing 74% sequence identity in their kinase domains. Potent AAK1 inhibitors, such as the chemical probe SGC-AAK1-1, are often potent dual inhibitors of BMP2K. Other potential off-targets, though less likely, include GAK, STK16, RIOK1, and RIOK3.
Q4: My experiment involves WNT signaling, and this compound is causing pathway activation. Is this expected?
A4: Yes, this is an expected, albeit counterintuitive, result. AAK1 acts as a negative regulator of the WNT signaling pathway. It does this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6 from the cell surface, which dampens the signal. By inhibiting AAK1 with this compound, you prevent LRP6 internalization, leading to its accumulation at the plasma membrane and a more sustained, potent activation of WNT signaling. This results in increased β-catenin stability and transcription of WNT target genes.
Q5: How does this compound affect the Notch signaling pathway?
A5: AAK1 is a positive regulator of the Notch pathway. It directly interacts with the active, membrane-tethered form of Notch and stabilizes it, acting upstream of the final γ-secretase cleavage. AAK1 helps target activated Notch to Rab5-positive endosomes for processing. Therefore, inhibiting AAK1 with this compound would be expected to decrease Notch signaling activity.
Troubleshooting Guide
Issue 1: Weaker than expected inhibition of endocytosis (e.g., in a transferrin uptake assay).
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Assay Conditions | 1. Verify that the transferrin concentration is not saturating. 2. Ensure the incubation time is appropriate to measure the initial rate of uptake (typically 1-10 minutes). 3. Confirm that cells were properly serum-starved to upregulate transferrin receptors. | Optimization should reveal a dose-dependent inhibition of transferrin uptake by this compound. |
| Compound Inactivity | 1. Check the age and storage conditions of the this compound stock solution. 2. Perform a direct biochemical assay (Western blot for p-AP2M1) to confirm target engagement. | A fresh compound stock should inhibit AAK1 activity, leading to a decrease in the p-AP2M1 (Thr156) signal. |
| Cell-Type Specific Differences | 1. Confirm AAK1 expression levels in your cell line via Western blot or qPCR. 2. Consider that some cell types may have redundant or less-clathrin-dependent pathways for the specific cargo being assayed. | Cells with higher AAK1 expression should show a more robust response to the inhibitor. |
Issue 2: Unexpected increase or activation of a signaling pathway.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| WNT Pathway Activation | 1. Measure the protein levels of β-catenin and the expression of WNT target genes (e.g., AXIN2, NKD1). 2. Assess the cell surface levels of the LRP6 co-receptor via flow cytometry or cell surface biotinylation. | This compound treatment should lead to increased β-catenin levels and target gene expression, correlating with increased LRP6 at the plasma membrane. |
| Off-target effect on BMP2K | 1. Review the literature for the role of BMP2K in your experimental system. BMP2K is known to regulate autophagy and erythroid differentiation. 2. If possible, use siRNA/shRNA to specifically knock down AAK1 and compare the phenotype to that of this compound treatment. | If the phenotype persists with AAK1 knockdown, it is likely an on-target effect. If the phenotype is absent, it may be due to an off-target effect on BMP2K or another kinase. |
Issue 3: Unexpected cell viability or morphological changes.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of Nrg1/ErbB4 Signaling | 1. AAK1 is a known inhibitor of Neuregulin-1 (Nrg1)/ErbB4 signaling. Inhibition of AAK1 can lead to sustained activation of this pathway, which promotes neurogenesis and cell survival in certain contexts. 2. Check the phosphorylation status of ErbB4 and its downstream effectors (e.g., ERK1/2). | This compound treatment may lead to increased and sustained phosphorylation of ErbB4 in the presence of Nrg1. |
| Disruption of Autophagy | 1. The key off-target, BMP2K, has two splice variants that oppositely regulate autophagy. 2. Assess autophagy markers such as LC3B lipidation by Western blot. | Depending on the dominant BMP2K isoform in your cells, this compound could either promote or inhibit autophagy, leading to changes in cell viability. |
Data Presentation
Table 1: Kinase Selectivity Profile of a Representative AAK1 Inhibitor (SGC-AAK1-1)
This data is for the well-characterized chemical probe SGC-AAK1-1, which is a potent dual AAK1/BMP2K inhibitor and serves as a proxy for understanding the selectivity profile of high-quality AAK1 inhibitors.
| Kinase Target | Binding Affinity (Ki or KD, nM) | Notes |
| AAK1 | 9.1 | Primary Target |
| BMP2K (BIKE) | 17 | Closest homolog; primary off-target |
| RIOK1 | 72 | Potential off-target |
| PIP5K1C | 260 | Weak off-target |
| RIOK3 | 290 | Weak off-target |
| GAK | >500 | Distant family member; good selectivity |
| STK16 | >50 | Distant family member; good selectivity |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AP2M1 (Thr156)
This protocol verifies the direct biochemical effect of this compound in cells.
-
Cell Lysis:
-
Culture and treat cells with this compound (and controls) for the desired time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-AP2M1 (Thr156) diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes in TBST.
-
-
Detection: Use an ECL (Enhanced Chemiluminescence) substrate to detect the signal. Compare the band intensity for p-AP2M1 relative to a total AP2M1 or loading control (e.g., GAPDH) blot.
Protocol 2: Transferrin Uptake Assay
This protocol measures the effect of this compound on the rate of clathrin-mediated endocytosis.
-
Cell Preparation:
-
Plate cells on glass coverslips to ~70% confluency.
-
-
Serum Starvation:
-
Wash cells with serum-free media (SFM).
-
Starve cells for 30-60 minutes at 37°C in SFM to upregulate transferrin receptors (TfR).
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with the desired concentration of this compound or vehicle control in SFM for the recommended time (e.g., 1-2 hours).
-
-
Transferrin Pulse:
-
Add fluorescently-labeled transferrin (e.g., Alexa Fluor 647-Transferrin, 10-25 µg/mL) to the cells.
-
Incubate for a short period (e.g., 2-10 minutes) at 37°C to measure the initial uptake rate.
-
-
Fixation and Imaging:
-
To stop uptake, immediately wash the cells with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde (PFA) for 15-20 minutes.
-
Wash 3x with PBS. Mount coverslips onto slides with mounting media containing a nuclear stain (e.g., DAPI).
-
-
Quantification:
-
Acquire images using fluorescence microscopy.
-
Use image analysis software (e.g., ImageJ) to quantify the total fluorescence intensity of internalized transferrin per cell.
-
Visualizations
Caption: AAK1's core role in Clathrin-Mediated Endocytosis.
Caption: Unexpected WNT pathway activation by this compound.
Caption: Decision tree for interpreting unexpected results.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Splicing variants of an endocytic regulator, BMP2K, differentially control autophagic degradation in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aak1-IN-4 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the AAK1 inhibitor, Aak1-IN-4, in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally active, and central nervous system (CNS)-penetrable inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors and other extracellular molecules. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the maturation of clathrin-coated pits. By inhibiting AAK1, this compound disrupts this phosphorylation event, thereby modulating CME.
Q2: What are the potential on-target and off-target toxicities of this compound?
While specific public toxicity data for this compound is limited, its mechanism of action and data from other AAK1 inhibitors suggest potential on-target and off-target toxicities.
-
On-Target Toxicities: Since AAK1 is involved in fundamental cellular trafficking processes, its inhibition could theoretically lead to a broad range of on-target effects. The disruption of clathrin-mediated endocytosis could affect nutrient uptake, neurotransmitter recycling, and signaling of various receptors. The specific in vivo consequences of long-term AAK1 inhibition are still under investigation.
-
Potential Off-Target Toxicities: Based on preclinical data from other AAK1 inhibitors, researchers should be vigilant for:
Q3: How should I formulate this compound for oral administration in animal models?
The optimal formulation for this compound should be determined based on its physicochemical properties. For similar AAK1 inhibitors, such as LP-922761, a formulation of 10% Cremophor in saline has been used for oral administration.[2] It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension to ensure consistent dosing. A vehicle control group should always be included in your studies to rule out any effects from the formulation itself.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD).
-
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: Before initiating large-scale efficacy or toxicity studies, perform a dose-range finding study to determine the MTD. A suggested starting point for this compound could be around the reported efficacious doses of 3-10 mg/kg in rats, with escalating doses to identify toxicity.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), altered food and water consumption, and changes in posture or grooming.
-
Staggered Dosing: In initial studies, consider dosing a small number of animals at each dose level and observing for a set period before proceeding to the next dose level.
-
Issue 2: Signs of Hepatotoxicity (e.g., elevated liver enzymes)
-
Possible Cause: this compound may induce liver injury, a known concern for some kinase inhibitors.[1]
-
Troubleshooting Steps:
-
Monitor Liver Function: Routinely collect blood samples to monitor key liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to look for signs of necrosis, inflammation, or other abnormalities.
-
Dose Reduction: If hepatotoxicity is observed, consider reducing the dose or the frequency of administration.
-
Issue 3: Cardiovascular Abnormalities (e.g., changes in ECG or blood pressure)
-
Possible Cause: Potential for off-target cardiovascular effects.[1]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: In dedicated safety pharmacology studies, monitor cardiovascular parameters such as electrocardiogram (ECG), heart rate, and blood pressure.
-
Dose-Response Assessment: Evaluate if the observed cardiovascular changes are dose-dependent.
-
Consult a Veterinary Pathologist: If significant cardiovascular findings are observed, consult with a veterinary pathologist to interpret the results.
-
Data Presentation
Quantitative data from toxicity studies should be summarized in clear and structured tables to facilitate comparison between dose groups.
Table 1: Example of Hematology and Clinical Chemistry Data from a 14-Day Rodent Toxicity Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hematology | ||||
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.7 ± 1.4 | 9.1 ± 1.5 | 9.5 ± 1.8 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.8 ± 0.7 |
| Hemoglobin (g/dL) | 14.1 ± 1.1 | 13.9 ± 1.2 | 13.5 ± 1.0 | 13.1 ± 1.3 |
| Platelets (x10⁹/L) | 850 ± 150 | 840 ± 160 | 820 ± 140 | 790 ± 170 |
| Clinical Chemistry | ||||
| ALT (U/L) | 45 ± 10 | 55 ± 12 | 150 ± 45 | 350 ± 90** |
| AST (U/L) | 110 ± 20 | 125 ± 25 | 280 ± 60 | 550 ± 120** |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| BUN (mg/dL) | 20 ± 4 | 21 ± 5 | 23 ± 6 | 25 ± 7 |
Note: Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control. This is example data and does not represent actual results for this compound.
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups: 5 groups (n=3-5 per sex per group): Vehicle control, and four escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg).
-
Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% Cremophor in saline) and administer via oral gavage (p.o.) once daily for 7 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Observe for any behavioral changes.
-
-
Endpoint: At the end of the 7-day period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or greater than 10-15% body weight loss.
Protocol 2: Assessment of Hepatotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Groups: 4 groups (n=8-10 per group): Vehicle control, and three doses of this compound (e.g., a low, medium, and high dose based on the MTD study).
-
Formulation and Administration: Administer this compound orally once daily for 14 or 28 days.
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Collect blood at baseline and at the end of the study for analysis of ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
-
Endpoint:
-
At the end of the study, perform a full necropsy.
-
Weigh the liver and collect sections for histopathological analysis (H&E staining).
-
Consider additional stains (e.g., TUNEL for apoptosis) if mechanistic insights are needed.
-
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis. This compound inhibits this process.
Experimental Workflow for a 28-Day Toxicity Study
Caption: Workflow for a 28-day repeated-dose oral toxicity study in rodents.
Troubleshooting Logic for In Vivo Toxicity
Caption: A decision tree for troubleshooting common in vivo toxicity issues.
References
Validation & Comparative
A Comparative Guide to AAK1 Inhibitors: Aak1-IN-4 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aak1-IN-4 with other prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors. The information is curated for researchers and professionals in drug development, with a focus on experimental data to facilitate informed decisions on compound selection for preclinical and clinical research.
Introduction to AAK1 Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors, transporters, and other extracellular molecules. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles. This regulatory role in endocytosis has implicated AAK1 in various physiological and pathological processes, including synaptic vesicle recycling, viral entry, and the regulation of signaling pathways such as Notch and Wnt signaling.[1] Consequently, AAK1 has emerged as a promising therapeutic target for a range of conditions, most notably neuropathic pain.
Overview of this compound
This compound is a potent and selective, central nervous system (CNS)-penetrant, and orally active AAK1 inhibitor. It has demonstrated significant potential in preclinical models for the treatment of neuropathic pain. This guide will compare the biochemical and cellular potency, selectivity, and preclinical efficacy of this compound against other well-characterized AAK1 inhibitors.
Quantitative Comparison of AAK1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other potent AAK1 inhibitors. This data allows for a direct comparison of their biochemical potency, cellular activity, and selectivity against closely related kinases.
Table 1: Biochemical Potency and Cellular Activity of AAK1 Inhibitors
| Compound | AAK1 IC50 (nM) | AAK1 Ki (nM) | Cellular IC50 (nM) |
| This compound | 4.6 | 0.9 | 8.6 |
| LP-935509 | 3.3 | 0.9 | 2.8 |
| BMS-986176 (LX-9211) | 2 | Not Reported | Not Reported |
| BMT-124110 | 0.9 | Not Reported | Not Reported |
| AAK1-IN-2 | 5.8 | Not Reported | Not Reported |
| SGC-AAK1-1 | 270 | 9.1 | 230 (NanoBRET) |
| BMT-090605 | 0.6 | Not Reported | 0.63 |
Table 2: Kinase Selectivity Profile of AAK1 Inhibitors
| Compound | BIKE IC50 (nM) | GAK IC50 (nM) | Other Notable Off-Targets (KINOMEscan) |
| This compound | Not Reported | Not Reported | Data not publicly available |
| LP-935509 | 14 | 320 | Inhibited >70% of probe binding to 13 out of 389 kinases at 1 µM[2] |
| BMS-986176 (LX-9211) | Not Reported | Not Reported | Data not publicly available |
| BMT-124110 | 17 | 99 | Not Reported |
| SGC-AAK1-1 | 17 (Ki) | >30-fold selective over GAK | RIOK1 (KD = 72 nM), RIOK3 (KD = 290 nM), PIP5K1C (KD = 260 nM) out of 403 kinases[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Aak1-IN-4 Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in various preclinical models of pain. The performance of this compound is compared with other relevant AAK1 inhibitors and the standard-of-care analgesic, Gabapentin. This document summarizes quantitative data, details experimental methodologies, and illustrates the proposed signaling pathway to facilitate a comprehensive understanding of this compound's potential as a novel analgesic.
Efficacy of AAK1 Inhibitors in Neuropathic and Inflammatory Pain Models
The following tables summarize the efficacy of this compound and comparator compounds in several widely used rodent models of pain. These models are designed to mimic different aspects of clinical pain conditions, including neuropathic pain and inflammatory pain.
| Compound | Pain Model | Species | Dose | Route of Administration | Efficacy | Reference |
| This compound | Chronic Constriction Injury (CCI) | Rat | 3 mg/kg | Oral (p.o.) | ~80% inhibition of tactile allodynia | [1] |
| LP-935509 | Formalin Test (Phase II) | Mouse | 30 mg/kg | Oral (p.o.) | Significant reduction in paw flinching, comparable to 200 mg/kg Gabapentin | [2] |
| 60 mg/kg | Oral (p.o.) | Robust reduction in pain behavior, similar to 200 mg/kg Gabapentin | [2] | |||
| Spinal Nerve Ligation (SNL) | Mouse | 10, 30, 60 mg/kg | Oral (p.o.) | Dose-dependent reversal of mechanical allodynia | [2][3] | |
| Chronic Constriction Injury (CCI) | Rat | 0.1-30 mg/kg | Oral (p.o.) | Dose-dependent reversal of thermal hyperalgesia | ||
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | Not specified | Not specified | Reduced evoked pain responses | ||
| Gabapentin | Formalin Test (Phase II) | Mouse | 200 mg/kg | Oral (p.o.) | Significant reduction in pain behavior | |
| Spinal Nerve Ligation (SNL) | Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Significant increase in mechanical withdrawal thresholds | ||
| 30 mg/kg (daily) | Intraperitoneal (i.p.) | No significant effect on chronic mechanical or cold hypersensitivity | ||||
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | Not specified | Not specified | Dose-dependent reversal of tactile allodynia |
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used model of neuropathic pain that involves loose ligation of the sciatic nerve.
-
Animal Model: Male Sprague-Dawley rats (100-250 g) are typically used.
-
Surgical Procedure:
-
Animals are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
The muscle layer is closed with sutures, and the skin is closed with wound clips.
-
-
Behavioral Assessment:
-
Tactile Allodynia: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing force is determined. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates allodynia.
-
Thermal Hyperalgesia: Sensitivity to heat is measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.
-
-
Drug Administration: this compound is administered orally (p.o.) at the desired dose. Behavioral testing is typically performed at the time of predicted peak plasma concentration.
Formalin Test in Mice
The formalin test is a model of inflammatory pain that produces a biphasic pain response.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Procedure:
-
A low concentration of formalin (e.g., 2.5% or 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the mouse is placed in an observation chamber.
-
-
Behavioral Assessment:
-
The time the animal spends licking or biting the injected paw is recorded.
-
The pain response is quantified in two phases: the early phase (Phase I), occurring 0-5 minutes post-injection, and the late phase (Phase II), occurring 15-30 minutes post-injection. Phase I represents acute nociceptive pain, while Phase II reflects inflammatory pain mechanisms.
-
-
Drug Administration: LP-935509 or Gabapentin is typically administered orally (p.o.) or intraperitoneally (i.p.) prior to the formalin injection.
Spinal Nerve Ligation (SNL) Model in Mice
The SNL model is another widely used model of neuropathic pain that involves the tight ligation of spinal nerves.
-
Animal Model: Male C57BL/6 mice are frequently used.
-
Surgical Procedure:
-
Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 vertebrae.
-
The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments as described in the CCI model.
-
-
Drug Administration: LP-935509 is administered orally (p.o.). Gabapentin is administered intraperitoneally (i.p.).
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model mimics the painful diabetic neuropathy experienced by some individuals with diabetes.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Diabetes:
-
Animals are fasted overnight.
-
A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered. Doses can range from 50-75 mg/kg.
-
Diabetes is confirmed by measuring blood glucose levels, typically 48-72 hours after STZ injection. Animals with blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
-
Behavioral Assessment:
-
Tactile Allodynia: Assessed using von Frey filaments. The development of mechanical hypersensitivity typically occurs over several weeks following the induction of diabetes.
-
-
Drug Administration: Test compounds can be administered via various routes, including oral gavage.
AAK1 Signaling Pathway in Pain
The precise mechanism by which AAK1 inhibition alleviates pain is still under investigation. However, current evidence suggests a role for AAK1 in modulating neuronal signaling pathways involved in pain transmission. AAK1 is known to be involved in clathrin-mediated endocytosis, a crucial process for the regulation of cell surface receptors. In the context of pain, AAK1 may influence the trafficking of receptors and ion channels that are critical for neuronal excitability.
Furthermore, studies have linked the analgesic effects of AAK1 inhibitors to the α2-adrenergic signaling pathway. Inhibition of AAK1 may enhance the function of α2-adrenergic receptors, which are known to have antinociceptive effects. Additionally, AAK1 has been shown to mediate the NF-κB signaling pathway, a key player in inflammation and pain.
Caption: Proposed AAK1 signaling pathway in pain modulation.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel analgesic compound like this compound in a preclinical pain model.
Caption: General experimental workflow for analgesic efficacy testing.
References
Aak1-IN-4: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Aak1-IN-4, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the cross-reactivity of kinase inhibitors is paramount in drug discovery to ensure target specificity and minimize off-target effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer an objective comparison of this compound's performance against other kinases.
Executive Summary
This compound is a highly selective, central nervous system (CNS)-penetrant, and orally active inhibitor of AAK1 with a reported IC50 of 4.6 nM.[1] While a comprehensive KINOMEscan profile for this compound is not publicly available, data from a closely related and potent AAK1/BMP2K inhibitor, SGC-AAK1-1, provides significant insight into the selectivity of this chemical scaffold. The available data indicates a favorable selectivity profile with minimal off-target interactions among a large panel of kinases.
Kinase Selectivity Profile of this compound and Analogs
The following table summarizes the inhibitory activity of this compound and its close analog, SGC-AAK1-1, against AAK1 and other kinases. This data is crucial for assessing the inhibitor's specificity.
| Kinase | Inhibitor | Assay Type | IC50 / Ki / KD | Selectivity vs. AAK1 |
| AAK1 | This compound | Biochemical | IC50: 4.6 nM | - |
| AAK1 | SGC-AAK1-1 | TR-FRET Binding | Ki: 9.1 nM | - |
| BMP2K | SGC-AAK1-1 | TR-FRET Binding | Ki: 17 nM | ~2-fold |
| GAK | SGC-AAK1-1 | TR-FRET Binding | >30-fold vs AAK1 | >30-fold |
| STK16 | SGC-AAK1-1 | TR-FRET Binding | >30-fold vs AAK1 | >30-fold |
| RIOK1 | SGC-AAK1-1 | KINOMEscan | KD: 72 nM | ~8-fold |
| RIOK3 | SGC-AAK1-1 | KINOMEscan | KD: 290 nM | ~32-fold |
| PIP5K1C | SGC-AAK1-1 | KINOMEscan | KD: 260 nM | ~29-fold |
Data for SGC-AAK1-1 is presented as a surrogate to infer the likely selectivity profile of this compound due to their structural similarity and shared potent AAK1 inhibition.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors and other extracellular molecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the assembly of clathrin-coated pits. Inhibition of AAK1 can therefore modulate the internalization and subsequent signaling of a variety of cell surface receptors.
Figure 1: AAK1's role in clathrin-mediated endocytosis.
Experimental Methodologies
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the cross-reactivity of kinase inhibitors like this compound.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP-binding site disrupts FRET, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
Prepare a solution containing the kinase and the europium-labeled antibody in kinase buffer.
-
Prepare a solution of the fluorescent tracer at the appropriate concentration.
-
-
Assay Assembly:
-
Add the test compound dilutions to the assay plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.
-
Figure 2: Workflow for the LanthaScreen kinase binding assay.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a compound to its target kinase within living cells.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the kinase-NanoLuc® fusion protein.
-
Seed the transfected cells into an assay plate and allow them to adhere.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET® tracer to the cells.
-
-
Incubation and Measurement:
-
Incubate the plate under physiological conditions (37°C, 5% CO2) for a specified time.
-
Add the NanoBRET® substrate to generate the luciferase signal.
-
Measure the BRET signal using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the ratio against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
References
Independent Validation of Aak1-IN-4 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of Aak1-IN-4, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other known AAK1 inhibitors. The information presented is supported by experimental data from independent studies, offering a comprehensive resource for evaluating this compound for research and drug development purposes.
Comparative Analysis of AAK1 Inhibitor Activity
The following table summarizes the in vitro and cellular activities of this compound and other frequently studied AAK1 inhibitors. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | AAK1 IC₅₀ (nM) | AAK1 Kᵢ (nM) | Cellular IC₅₀ (nM) | Key Off-Targets |
| This compound (LP-935509) | 3.3 - 4.6[1][2] | 0.9[1][2][3] | 2.8 - 8.6 | BIKE (IC₅₀ = 14 nM), GAK (IC₅₀ = 320 nM) |
| SGC-AAK1-1 | 233 - 270 | 9.0 - 9.1 | 230 | BMP2K (IC₅₀ = 1.48 µM) |
| TIM-098a | 240 | Not Reported | 870 | GAK, BIKE, STK16 (4-30 fold less potent) |
| K252a | <10 | Not Reported | Not Reported | Broad spectrum inhibitor: PKC, PKA, CaMKII, Trk family kinases, Phosphorylase kinase |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the experimental procedures used for its validation.
References
A Comparative Guide: Aak1-IN-4 Versus Genetic Knockdown of AAK1 in Cellular and In Vivo Models
For researchers, scientists, and drug development professionals, understanding the nuances between chemical inhibition and genetic knockdown of a therapeutic target is paramount. This guide provides an objective comparison of Aak1-IN-4, a potent and selective chemical inhibitor of Adaptor-Associated Kinase 1 (AAK1), and genetic knockdown approaches (siRNA, shRNA, and knockout models) targeting the AAK1 gene. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these two powerful research tools.
At a Glance: Key Differences and Considerations
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown of AAK1 |
| Mechanism of Action | Reversible binding to the AAK1 kinase domain, inhibiting its catalytic activity. | Reduction or complete loss of AAK1 protein expression through mRNA degradation (siRNA/shRNA) or gene disruption (knockout). |
| Speed of Onset | Rapid, often within minutes to hours of administration. | Slower, requiring time for mRNA and protein turnover (typically 24-72 hours for siRNA/shRNA) or germline modification (knockout models). |
| Reversibility | Reversible upon washout of the compound. | Long-lasting or permanent, depending on the method (transient for siRNA, stable for shRNA/knockout). |
| Specificity | Highly selective for AAK1, but potential for off-target effects on other kinases. | Highly specific to the AAK1 gene, but potential for off-target effects with siRNA/shRNA due to sequence homology. |
| Application | In vitro and in vivo studies, suitable for acute and chronic dosing paradigms. | In vitro and in vivo studies, particularly useful for studying the long-term consequences of AAK1 loss. |
| Control | Dose-dependent control over the degree of inhibition. | Level of knockdown can be variable and more difficult to control precisely. |
Quantitative Comparison of this compound and AAK1 Genetic Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of this compound and genetic knockdown of AAK1 on different biological readouts.
Neuropathic Pain Models
| Parameter | AAK1 Knockout Mice (Spinal Nerve Ligation Model) | This compound (Rat Chronic Constriction Injury Model) |
| Mechanical Allodynia | Did not develop mechanical allodynia post-surgery.[1] | >80% peak inhibition of pain response at 10 mg/kg (p.o.).[2] |
| Persistent Pain (Formalin Test) | Significantly reduced response in the persistent pain phase.[3][4][5] | A similar AAK1 inhibitor, LP-935509, reduced the pain response in the phase II formalin test. |
Cellular Signaling Pathways
| Pathway/Readout | AAK1 siRNA Knockdown | This compound (or other potent inhibitors) |
| WNT Signaling (β-catenin activity) | Increased β-catenin-driven transcription. | A potent AAK1 inhibitor (SGC-AAK1-1) activated WNT-driven reporter activity. |
| Neuregulin-1/ErbB4 Signaling (Total ErbB4 levels) | Increased total ErbB4 levels in PC12 cells. | Treatment with K252a (an AAK1 inhibitor) dramatically increased the level of ErbB4. |
| AP2M1 Phosphorylation (pAP2M1) | Suppressed WNT3A-induced phosphorylation of AP2M1. | AAK1 inhibitor 25A blocked WNT3A-induced phosphorylation of AP2M1. |
Experimental Protocols
In Vivo Neuropathic Pain Assessment: Chronic Constriction Injury (CCI) Model with this compound Treatment
Objective: To assess the analgesic efficacy of this compound in a rat model of neuropathic pain.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose chromic gut ligatures are tied around the nerve.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) at desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group is included.
-
Behavioral Testing (Mechanical Allodynia):
-
At baseline and various time points post-drug administration, rats are placed in individual chambers with a wire mesh floor.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is determined using the up-down method.
-
-
Data Analysis: The percentage inhibition of the pain response is calculated by comparing the withdrawal thresholds of the drug-treated group to the vehicle-treated group.
In Vitro AAK1 Knockdown using siRNA and Western Blot Analysis
Objective: To knockdown AAK1 expression in cultured cells and assess the impact on a downstream target protein (e.g., ErbB4).
Methodology:
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions until they reach 50-70% confluency.
-
siRNA Transfection:
-
Prepare two tubes: one with AAK1-specific siRNA and another with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. A non-targeting scrambled siRNA should be used as a negative control.
-
Combine the contents of the two tubes and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AAK1, ErbB4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The expression of AAK1 and ErbB4 is normalized to the loading control.
Visualizing the Mechanisms and Workflows
AAK1's Role in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow: this compound vs. Genetic Knockdown
Caption: A comparative workflow for studying AAK1 function using chemical inhibition versus genetic knockdown.
References
- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Aak1-IN-4 and Tool Compounds for AAK1 Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental applications of Aak1-IN-4 and other key tool compounds targeting Adaptor-Associated Kinase 1 (AAK1).
This guide provides an objective comparison of this compound with other widely used AAK1 inhibitors, SGC-AAK1-1 and LP-935509. The information presented is supported by experimental data and includes detailed protocols for key assays to facilitate the selection of the most appropriate tool compound for specific research needs.
Introduction to AAK1 and its Inhibitors
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and ligands.[1] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits.[1] AAK1 is also implicated in various signaling pathways, including the WNT and Notch pathways.[1] Its involvement in these critical cellular processes has made it an attractive therapeutic target for a range of conditions, including neuropathic pain.[1][2]
This compound is a highly selective, CNS-penetrable, and orally active AAK1 inhibitor. This guide compares its performance with two other notable tool compounds: SGC-AAK1-1, a potent and selective dual inhibitor of AAK1 and BMP2K, and LP-935509, an orally active and brain-penetrant AAK1 inhibitor with demonstrated efficacy in preclinical pain models.
Comparative Data of AAK1 Inhibitors
The following table summarizes the key quantitative data for this compound and the selected tool compounds to provide a clear comparison of their biochemical and cellular potency, as well as their selectivity.
| Compound | This compound | SGC-AAK1-1 | LP-935509 |
| Biochemical IC50 (AAK1) | 4.6 nM | 270 nM | 3.3 nM |
| Ki (AAK1) | 0.9 nM | 9 nM | 0.9 nM |
| Cellular IC50 (AAK1) | 8.6 nM | 230 nM (NanoBRET) | 2.8 nM (μ2 phosphorylation) |
| Selectivity | Highly selective | Potently inhibits BMP2K | Potent inhibitor of BIKE (IC50=14 nM) and modest inhibitor of GAK (IC50=320 nM) |
| Properties | CNS-penetrable, orally active | Chemical probe | Orally active, brain-penetrant |
| In Vivo Efficacy | Reduces mechanical allodynia in rat CCI model | Not reported | Antinociceptive activity in neuropathic pain models |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying AAK1 inhibitors, the following diagrams have been generated using Graphviz.
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for AAK1 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay for AAK1.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
1X Kinase Buffer A
-
Test compounds (this compound, etc.) dissolved in 100% DMSO
-
384-well plates (white, low-volume)
Procedure:
-
Compound Preparation: Prepare a 4X master dilution series of the test compound in 100% DMSO. Subsequently, dilute this series 25-fold into 1X Kinase Buffer A.
-
Reagent Preparation:
-
Prepare the tracer solution in 1X Kinase Buffer A at 4X the final desired concentration.
-
Prepare a 2X kinase/antibody solution containing the AAK1 enzyme and Eu-anti-Tag antibody at 2X the final desired concentrations in 1X Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 4 µL of the 4X diluted test compound or control to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.
-
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™ Assay)
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.
Materials:
-
HEK293T cells
-
NanoLuc®-AAK1 Fusion Vector
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compounds dissolved in DMSO
-
96-well or 384-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Transfection: Transfect HEK293T cells with the NanoLuc®-AAK1 Fusion Vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of the assay plate.
-
Compound and Tracer Addition:
-
Add the test compound at various concentrations to the wells.
-
Add the NanoBRET™ Tracer to the wells at the recommended concentration.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence, collecting data at 460 nm (donor) and >600 nm (acceptor).
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
Cellular AP2M1 Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure for assessing the inhibition of AAK1-mediated phosphorylation of its substrate, AP2M1, in a cellular context.
Materials:
-
HEK293T or HT1080 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and mouse or rabbit anti-total AP2M1.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed HEK293T or HT1080 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the AAK1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.
-
Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for inhibition of AP2M1 phosphorylation.
-
Conclusion
This compound, SGC-AAK1-1, and LP-935509 are all valuable tool compounds for the investigation of AAK1 biology. This compound and LP-935509 exhibit high potency in both biochemical and cellular assays, with the added benefit of being orally active and brain-penetrant, making them suitable for in vivo studies, particularly in the context of neuropathic pain. SGC-AAK1-1, while also a potent inhibitor, displays significant activity against the related kinase BMP2K, a factor to consider in experimental design. The choice of inhibitor will ultimately depend on the specific research question, with this compound and LP-935509 being excellent choices for studies requiring high selectivity and in vivo applicability, while SGC-AAK1-1 serves as a useful probe for studying the dual roles of AAK1 and BMP2K. The provided protocols offer a robust framework for the characterization and comparison of these and other AAK1 inhibitors.
References
A Comparative Guide to Confirming Aak1-IN-4 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2] This guide will compare this compound with the well-characterized AAK1 inhibitor, SGC-AAK1-1, and detail the experimental protocols for key cellular assays.
Quantitative Comparison of AAK1 Inhibitors
The following table summarizes the cellular potency of this compound and a common alternative, SGC-AAK1-1. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.
| Compound | Assay Type | Cellular IC50 | Reference |
| This compound | Cellular Assay | 8.6 nM | [3] |
| SGC-AAK1-1 | NanoBRET Assay | 230 nM | [4] |
| SGC-AAK1-1N (Negative Control) | Biochemical Assay | 1.8 µM |
Note: The cellular IC50 for this compound was determined using an unspecified cellular assay, while the value for SGC-AAK1-1 was determined using the NanoBRET target engagement assay. Direct comparison of these values should be made with caution due to the differences in assay methodologies.
Methods for Confirming AAK1 Target Engagement
Several robust methods can be employed to confirm that this compound engages and inhibits AAK1 within a cellular context. These assays can be broadly categorized into direct target engagement assays and downstream functional assays.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of an inhibitor to AAK1 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 and a fluorescent energy transfer probe (tracer) that binds to the kinase's ATP pocket.[5] Competitive displacement of the tracer by an inhibitor, such as this compound, leads to a decrease in the BRET signal, allowing for the determination of the inhibitor's intracellular affinity.
Western Blot for Phospho-AP2M1 (Thr156)
This method provides a functional readout of AAK1 kinase activity in cells. AAK1 phosphorylates the µ2 subunit of the AP-2 complex (AP2M1) at threonine 156 (Thr156), a key event in clathrin-mediated endocytosis. Inhibition of AAK1 with a compound like this compound results in a dose-dependent decrease in the level of phosphorylated AP2M1 (pAP2M1), which can be quantified by Western blotting.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When an inhibitor binds to AAK1, it increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble AAK1 remaining, a thermal shift can be observed, confirming target engagement.
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol for AAK1
This protocol is adapted from commercially available NanoBRET™ assays.
Materials:
-
HEK293 cells
-
NanoLuc®-AAK1 Fusion Vector
-
Lipofectamine® 3000 or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and SGC-AAK1-1
-
White, 384-well assay plates
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with the NanoLuc®-AAK1 Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Seed the cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and SGC-AAK1-1.
-
Pre-treat the cells with the NanoBRET™ Tracer K-5.
-
Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the BRET signal using a luminometer capable of reading dual-filtered luminescence (e.g., Envision 2104 Multilabel Reader).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Protocol for Phospho-AP2M1 (Thr156)
This protocol is a standard Western blotting procedure to assess the phosphorylation status of an AAK1 substrate.
Materials:
-
HEK293T or HT1080 cells
-
This compound and SGC-AAK1-1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with serial dilutions of this compound or SGC-AAK1-1 for 2 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against pAP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.
-
Quantify the band intensities and normalize the pAP2M1 signal to the total AP2M1 signal.
-
Cellular Thermal Shift Assay (CETSA®) Protocol for AAK1
This protocol provides a framework for performing a CETSA experiment to confirm AAK1 target engagement.
Materials:
-
HEK293 cells
-
This compound
-
PBS
-
PCR tubes or 384-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
Procedure:
-
Cell Treatment:
-
Harvest HEK293 cells and resuspend in PBS.
-
Treat the cells with this compound or a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble AAK1:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble AAK1 by Western blotting or other protein quantification methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Quantify the amount of soluble AAK1 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble AAK1 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Visualizing Cellular Processes and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the AAK1 signaling pathway and the workflows for the key target engagement assays.
Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.
Caption: NanoBRET Target Engagement Assay Workflow.
Caption: Western Blot for pAP2M1 (Thr156) Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAK1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating AAK1-IN-4: A Guide to Rescue Experiments and Inhibitor Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of Aak1-IN-4, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), through rescue experiments. Additionally, it offers a comparative analysis of this compound with other known AAK1 inhibitors, supported by experimental data, to aid in the selection of appropriate research tools.
Introduction to AAK1 and this compound
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated vesicles.[2][3] This process is essential for the internalization of various cellular cargo, including receptors and viral particles, making AAK1 a potential therapeutic target for a range of diseases, including neuropathic pain, viral infections, and certain cancers.[2][4]
This compound is a potent and highly selective, central nervous system (CNS)-penetrant, and orally active inhibitor of AAK1. It has demonstrated significant potential in preclinical models of neuropathic pain. To rigorously validate that the observed cellular and physiological effects of this compound are indeed due to its inhibition of AAK1 and not off-target activities, "rescue" experiments are an indispensable tool.
Comparison of AAK1 Inhibitors
The selection of a chemical probe for AAK1 depends on the specific experimental context, including the required potency, selectivity, and pharmacokinetic properties. Below is a comparison of this compound with other commercially available AAK1 inhibitors.
| Inhibitor | AAK1 IC₅₀ (nM) | Other Notable Kinase Targets (IC₅₀, nM) | Key Features |
| This compound | 4.6 | Not specified | Highly selective, CNS-penetrable, orally active. |
| LP-935509 | 3.3 | BIKE (14), GAK (320) | Potent, selective, orally active, brain-penetrant. |
| BMS-986176 (LX-9211) | 2 | Highly selective | Brain-penetrant, in clinical trials for neuropathic pain. |
| BMT-124110 | 0.9 | BIKE (17), GAK (99) | Potent and selective. |
| SGC-AAK1-1N | 1800 | Not specified | Used as a chemical probe. |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Validating this compound Effects with Rescue Experiments
A rescue experiment aims to demonstrate the specificity of an inhibitor by showing that its effect can be reversed by introducing a form of the target protein that is resistant to the inhibitor. This provides strong evidence that the observed phenotype is a direct consequence of inhibiting the intended target.
Principle of the Rescue Experiment
The core principle involves creating a mutant version of AAK1 that is no longer effectively inhibited by this compound. When this inhibitor-resistant AAK1 mutant is expressed in cells, it should "rescue" the cellular processes that are disrupted by the inhibitor, thereby restoring the normal phenotype. A common strategy to create inhibitor-resistant kinases is to mutate the "gatekeeper" residue in the ATP-binding pocket. A bulkier amino acid at this position can sterically hinder the binding of the inhibitor without completely abolishing the kinase's catalytic activity.
Caption: Logical diagram of a rescue experiment to validate this compound's on-target effects.
Experimental Protocol: Chemical Rescue
This protocol outlines a hypothetical approach for a chemical rescue experiment.
1. Generation of an Inhibitor-Resistant AAK1 Mutant:
-
Identify the Gatekeeper Residue: The gatekeeper residue in AAK1 needs to be identified through sequence alignment with other kinases where this residue is known.
-
Site-Directed Mutagenesis: Use site-directed mutagenesis to replace the gatekeeper threonine with a bulkier amino acid (e.g., methionine or isoleucine).
-
Vector Construction: Clone the wild-type (WT) AAK1 and the mutant AAK1 into a mammalian expression vector. Include a tag (e.g., FLAG or Myc) for easy detection.
2. Cell Line Selection and Transfection:
-
Choose a cell line that expresses AAK1 and exhibits a measurable phenotype upon AAK1 inhibition (e.g., altered receptor internalization or viral entry).
-
Transfect the cells with the WT-AAK1, mutant-AAK1, or an empty vector control.
3. Experimental Procedure:
-
Treatment: Treat the transfected cells with this compound at a concentration known to produce the desired phenotype.
-
Endpoint Analysis: Measure the phenotype of interest. This could include:
-
Biochemical assays: Western blot analysis of phosphorylated AP2M1 (a direct substrate of AAK1).
-
Cellular assays: Quantification of receptor endocytosis (e.g., transferrin uptake assay) or viral infectivity assay.
-
4. Expected Results:
| Experimental Group | This compound Treatment | Expected Outcome | Interpretation |
| Empty Vector | - | Normal Phenotype | Baseline |
| Empty Vector | + | Inhibited Phenotype | This compound is effective |
| WT-AAK1 | + | Inhibited Phenotype | Overexpression of WT AAK1 does not overcome inhibition |
| Mutant-AAK1 | + | Rescued (Normal) Phenotype | The mutant AAK1 is resistant to this compound, confirming on-target effect |
Experimental Workflow
Caption: A streamlined workflow for the this compound rescue experiment.
AAK1 Signaling Pathway and Rescue Validation
AAK1 is a central regulator of clathrin-mediated endocytosis. Its inhibition by this compound disrupts this pathway. A rescue experiment validates this by demonstrating that only cells expressing the inhibitor-resistant AAK1 mutant can maintain the normal signaling cascade in the presence of the inhibitor.
Caption: AAK1 signaling pathway and the principle of validation by a rescue experiment.
Conclusion
References
- 1. AAK1 - Wikipedia [en.wikipedia.org]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Aak1-IN-4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of Aak1-IN-4, a potent and selective adaptor protein-2-associated kinase 1 (AAK1) inhibitor.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule kinase inhibitor necessitates cautious handling.[4] The recommendations below are based on general laboratory safety protocols and information for similar compounds.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. For solids or splash risks, goggles are preferred. |
| Body Protection | Laboratory Coat | Fully buttoned. An impermeable or disposable gown is recommended when handling the solid form. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood. |
| NIOSH-approved Respirator | Recommended if there is a risk of aerosolization or when handling larger quantities. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, typically -20°C.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
2. Preparation for Use:
-
Before handling, ensure all required PPE is donned correctly.
-
Prepare a designated work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
3. Weighing and Solution Preparation (to be performed in a chemical fume hood):
-
Weighing: Use a precision balance. Handle the solid compound carefully to avoid generating dust. Use dedicated spatulas and weighing boats.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4. Storage of Solutions:
-
Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
